molecular formula C9H8IN3O2 B15229591 Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Número de catálogo: B15229591
Peso molecular: 317.08 g/mol
Clave InChI: GJQIYXHMLAFRSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H8IN3O2 and its molecular weight is 317.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H8IN3O2

Peso molecular

317.08 g/mol

Nombre IUPAC

ethyl 3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

Clave InChI

GJQIYXHMLAFRSU-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CC2=C(NN=C2C=N1)I

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Application of a Niche Heterocyclic Scaffold

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, a key component of nucleic acids. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, including kinases and G-protein coupled receptors, making them attractive candidates for drug discovery programs. The targeted functionalization of this core structure is paramount to modulating its physicochemical properties and biological activity.

This technical guide focuses on a specific, yet important derivative: Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate . The introduction of an iodine atom at the C3-position and an ethyl carboxylate group at the C5-position provides a versatile platform for further chemical modifications. The iodo-substituent, in particular, serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

Chemical Structure and Core Properties

The foundational element of the topic compound is the 1H-pyrazolo[3,4-c]pyridine bicyclic heterocycle. This structure is an isomer within the broader class of pyrazolopyridines and is characterized by the fusion of a pyrazole ring and a pyridine ring.

Structure:

Key Structural Features:

  • Pyrazolo[3,4-c]pyridine Core: A planar, aromatic system that provides a rigid scaffold for the presentation of functional groups.

  • C3-Iodo Substituent: A heavy halogen atom that significantly influences the electronic properties of the pyrazole ring. More importantly, the carbon-iodine bond is relatively weak, making it an excellent leaving group in cross-coupling reactions.

  • C5-Ethyl Carboxylate Group: An electron-withdrawing group that modulates the reactivity of the pyridine ring. The ester functionality also offers a potential site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • N1-Proton: The pyrazole ring contains an acidic proton, which can be involved in hydrogen bonding and can be a site for alkylation or other substitutions.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following properties are predicted based on the chemical structure and data for analogous compounds.

PropertyPredicted Value
Molecular Formula C₉H₈IN₃O₂
Molecular Weight 317.09 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.
Melting Point Not available

Proposed Synthesis Pathway

The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be logically approached through a multi-step sequence starting from a suitably substituted pyridine precursor. The general strategy involves the construction of the pyrazole ring onto the pyridine core, followed by iodination.

A plausible synthetic route is outlined below. This pathway is based on established methodologies for the synthesis of pyrazolopyridines and the functionalization of heterocyclic systems.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow A Ethyl 2-chloro-5-methylnicotinate B Ethyl 2-hydrazinyl-5-methylnicotinate A->B Hydrazine hydrate C Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate B->C Cyclization (e.g., with a formylating agent) D Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate C->D Iodination (e.g., with NIS or I₂/base)

Caption: Proposed synthetic workflow for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-hydrazinyl-5-methylnicotinate

  • To a solution of Ethyl 2-chloro-5-methylnicotinate in ethanol, add hydrazine hydrate (excess, ~5-10 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 2-hydrazinyl-5-methylnicotinate.

Expertise & Experience Insight: The use of excess hydrazine hydrate drives the nucleophilic aromatic substitution to completion. Ethanol is a common and effective solvent for this type of reaction.

Step 2: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

  • Dissolve Ethyl 2-hydrazinyl-5-methylnicotinate in a suitable solvent such as triethyl orthoformate.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.

  • After cooling, the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to afford Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Trustworthiness: This cyclization step is a standard method for forming a pyrazole ring from a hydrazine precursor. The use of triethyl orthoformate serves as both a reactant (a one-carbon source) and a solvent.

Step 3: Iodination to Yield Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

  • To a solution of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product, Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Authoritative Grounding: The use of N-iodosuccinimide is a common and effective method for the regioselective iodination of electron-rich heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions at the C3-position. This allows for the introduction of a wide range of substituents, which is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions

Reactivity_Diagram Start Ethyl 3-iodo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base, ligand Heck Heck Coupling (Alkene) Start->Heck Pd catalyst, base Product_Aryl 3-Aryl Derivative Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl Derivative Sonogashira->Product_Alkynyl Product_Amino 3-Amino Derivative Buchwald->Product_Amino Product_Alkenyl 3-Alkenyl Derivative Heck->Product_Alkenyl

Caption: Key cross-coupling reactions of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields 3-alkynyl derivatives.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines allows for the formation of carbon-nitrogen bonds, leading to 3-amino pyrazolopyridine derivatives.

  • Heck Coupling: Reaction with alkenes under palladium catalysis results in the formation of 3-alkenyl substituted products.

Applications in Drug Discovery and Development

The 1H-pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications. The ability to readily functionalize the 3-iodo position of the title compound makes it a valuable intermediate for the synthesis of new chemical entities (NCEs) for various biological targets.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP. The pyrazolo[3,4-c]pyridine scaffold is well-suited for this purpose.

  • G-Protein Coupled Receptor (GPCR) Modulators: Derivatives of this scaffold have been explored as agonists and antagonists for various GPCRs. For instance, 1H-pyrazolo[3,4-c]pyridine derivatives have been designed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[3]

  • Antiviral and Anticancer Agents: The purine-like structure of pyrazolopyridines makes them candidates for development as antiviral and anticancer therapeutics by interfering with nucleic acid metabolism.

Conclusion

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a strategically important building block for the synthesis of a wide array of functionalized pyrazolo[3,4-c]pyridine derivatives. While detailed experimental data for this specific compound is not widely published, its synthesis can be confidently proposed based on established and reliable synthetic methodologies for related heterocyclic systems. Its true value lies in its potential as a versatile intermediate in drug discovery, offering a gateway to novel compounds with a wide range of potential therapeutic applications. The continued exploration of the chemistry of this and related scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36253–36259. [Link]

  • Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]

  • Kim, Y., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link]

Sources

A Technical Guide to Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will explore its fundamental physicochemical properties, a detailed synthetic protocol, and its potential applications as a versatile building block in the development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purines, which are fundamental components of nucleic acids and various coenzymes. This similarity allows molecules incorporating this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] The introduction of an iodine atom at the 3-position and an ethyl carboxylate at the 5-position of the pyrazolo[3,4-c]pyridine ring system creates a highly functionalized and versatile intermediate. The iodo-substituent, in particular, serves as a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.[2]

Physicochemical Properties

The precise physicochemical properties of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate are crucial for its application in synthesis and for understanding its behavior in biological systems. Based on its deduced molecular formula, C9H8IN3O2, the key quantitative data are summarized below.

PropertyValue
Molecular Formula C9H8IN3O2
Molecular Weight 317.09 g/mol
Exact Mass 317.9712 Da
CAS Number Not available

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be envisioned through a two-step process: the construction of the core pyrazolo[3,4-c]pyridine ring followed by a regioselective iodination. The following protocol is a representative method based on established synthetic strategies for related heterocyclic systems.

Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

The initial step involves the formation of the pyrazolo[3,4-c]pyridine core. A plausible route involves the condensation of a substituted pyrazole with a suitable three-carbon building block.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 5-amino-1H-pyrazole

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in ethanol, add 5-amino-1H-pyrazole.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding sodium salt.

  • To this mixture, add a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate, Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Iodination of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

The second step is the regioselective iodination at the 3-position of the pyrazolo[3,4-c]pyridine ring.

Materials:

  • Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Procedure:

  • Dissolve Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Pyrazolo[3,4-c]pyridine Formation cluster_step2 Step 2: Iodination A 5-amino-1H-pyrazole C Condensation & Cyclization (NaOEt, Ethanol, Reflux) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate C->D E Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate F N-Iodosuccinimide (NIS) (Acetonitrile, RT) E->F G Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate F->G

Caption: Synthetic pathway for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Applications in Drug Discovery and Development

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of both an iodo group and an ester functionality allows for a wide range of chemical transformations.

  • Cross-Coupling Reactions: The iodine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[3] These reactions enable the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

  • Modification of the Ester Group: The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This allows for further exploration of the structure-activity relationship (SAR) at this position.

The broader class of pyrazolopyridines has been investigated for a wide range of biological activities, including their potential as:

  • Kinase inhibitors for cancer therapy.[4]

  • GPR119 agonists for the treatment of type 2 diabetes.[5]

  • Agents targeting the central nervous system.[6]

Therefore, Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate serves as a critical starting material for the synthesis of novel compounds within these and other therapeutic areas.

Conclusion

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a strategically important heterocyclic building block. Its well-defined structure and multiple points for chemical modification make it an invaluable tool for medicinal chemists. The synthetic protocol outlined in this guide provides a practical approach to its preparation, paving the way for the discovery and development of new and innovative drug candidates.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed.[Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.[Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC.[Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.[Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC.[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • 1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. PubMed.[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate.[Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation.[Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate.[Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.[Link]

Sources

Technical Guide & Safety Data Protocol: Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS: 2089326-71-4) is a highly functionalized halogenated heterocycle[1][2]. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in Fragment-Based Drug Discovery (FBDD) to develop potent kinase inhibitors and G-protein coupled receptor (GPCR) agonists, such as GPR119 modulators[3][4]. The strategic placement of the 3-iodo group provides a versatile vector for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 5-ethyl carboxylate allows for subsequent derivatization[4].

However, the exact structural features that make this compound synthetically valuable—its labile C-I bond and reactive ester—also dictate its hazard profile. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and operational safety protocols required for the safe handling and application of this intermediate.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is critical for predicting its behavior in both synthetic environments and biological systems.

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Implication
CAS Number 2089326-71-4[1]Unique identifier for safety tracking and inventory management.
Molecular Formula C9H8IN3O2[2]High nitrogen/halogen content dictates disposal via specific halogenated waste streams.
Molecular Weight 317.08 g/mol Moderately lipophilic; capable of penetrating dermal barriers if dissolved in permeation-enhancing organic solvents (e.g., DMSO, DMF).
Core Scaffold 1H-pyrazolo[3,4-c]pyridine[4]Electron-deficient heteroaromatic system; susceptible to nucleophilic attack and oxidation if not stored under inert gas.
Reactive Moieties 3-Iodo, 5-Ethyl Ester[4]The C-I bond is photolytically and thermally sensitive[5]. The ester is prone to hydrolysis under extreme pH or high moisture.

Mechanistic Toxicology & Hazard Identification

Like many halogenated heterocycles, this compound presents specific occupational hazards[6]. The primary risks are localized tissue irritation and potential sensitization driven by its reactive functional groups.

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionMechanistic Rationale
H315 Causes skin irritation[6]Lipophilicity allows epidermal penetration; ester hydrolysis locally alters pH, disrupting the skin's acid mantle.
H319 Causes serious eye irritation[6]Direct contact with the corneal epithelium leads to rapid protein denaturation and inflammatory cytokine release.
H335 May cause respiratory irritation[6]Inhalation of fine crystalline dust interacts with mucosal membranes, generating localized oxidative stress.
Mechanistic Toxicology Pathway

The irritation profile of this compound is not merely physical abrasion; it is driven by its chemical reactivity. Exposure to UV light or high heat can induce homolytic cleavage of the carbon-iodine (C-I) bond, generating reactive radical species. Concurrently, ambient moisture can drive the slow hydrolysis of the ethyl ester. Both pathways culminate in localized cellular damage and the initiation of an acute inflammatory response.

Toxicology Compound Ethyl 3-iodo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate Iodine C-I Bond Cleavage (Photolytic/Thermal) Compound->Iodine UV/Heat Ester Ester Hydrolysis (Alkaline/Acidic) Compound->Ester Moisture/pH Radical Free Radical Generation (Oxidative Stress) Iodine->Radical Homolysis Irritation Tissue Irritation (H315, H319, H335) Ester->Irritation Local pH Change Radical->Irritation Cellular Damage

Mechanistic toxicology pathway illustrating how structural features drive tissue irritation.

Operational Safety & Handling Protocols

To mitigate the risks outlined above, handling must follow a self-validating system of engineering controls and Personal Protective Equipment (PPE)[7][8].

Standard Operating Procedure (SOP): Safe Handling and Suzuki-Miyaura Cross-Coupling Setup

The 3-iodo position is highly activated for palladium-catalyzed cross-coupling[4]. The following protocol details the safe setup of this reaction, emphasizing the causality behind specific safety choices.

Step 1: Environmental Preparation & PPE

  • Action: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Don standard PPE: nitrile gloves (double-gloving is mandatory if handling solutions in DMF/DMSO), chemical splash goggles, and a flame-resistant lab coat[7][8].

  • Causality: The compound's dust is a respiratory irritant (H335)[6]. Solvents like DMSO rapidly transport dissolved lipophilic solutes across the dermal barrier, necessitating robust glove protocols to prevent systemic exposure.

Step 2: Reagent Weighing

  • Action: Tare a static-free weighing boat. Carefully transfer the desired mass of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate using a grounded stainless-steel spatula.

  • Causality: Static discharge can aerosolize fine powders, increasing the inhalation risk and contaminating the workspace. A grounded spatula acts as a self-validating control against static buildup.

Step 3: Reaction Setup (Inert Atmosphere)

  • Action: Transfer the solid to an oven-dried Schlenk flask. Add the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and a base (e.g., Cs2CO3, 2.0 equiv)[4]. Seal the flask with a rubber septum and perform three vacuum/argon pump-purge cycles.

  • Causality: The pyrazolo[3,4-c]pyridine core and the active Pd(0) catalytic species are sensitive to atmospheric oxygen, which can lead to homocoupling byproducts and catalyst deactivation. The pump-purge cycle validates the removal of reactive gases.

Step 4: Solvent Addition & Heating

  • Action: Inject degassed solvent (e.g., 1,4-Dioxane/H2O) via syringe. Replace the septum with a Teflon-lined screw cap or connect to a reflux condenser under positive argon pressure. Heat to 90°C.

  • Causality: Heating must be strictly controlled. Excessive thermal stress before the catalyst activates the C-I bond can lead to non-productive deiodination and the generation of hazardous iodine radicals[5].

Workflow Storage Storage (-20°C, Argon/N2) PPE Don PPE (Nitrile, N95/PAPR) Storage->PPE Weighing Weighing (Fume Hood/Glovebox) PPE->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Quench Quenching & Workup (Aqueous/Organic) Reaction->Quench Waste Waste Disposal (Halogenated Stream) Quench->Waste

Step-by-step operational workflow for the safe handling and processing of the compound.

Emergency Response & Decontamination Workflows

Despite rigorous controls, accidental exposure requires immediate, protocol-driven responses to minimize tissue damage.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents (e.g., acetone or ethanol) to clean the skin, as this will drastically increase the dermal absorption of the lipophilic pyrazolopyridine core.

  • Ocular Exposure: Flush eyes with water or sterile saline for 15-20 minutes, holding eyelids open. The ester moiety can cause rapid pH shifts upon contact with ocular fluid; immediate and sustained irrigation is critical to prevent corneal scarring.

  • Spill Cleanup: Do not sweep dry powder. Mist the spill lightly with water or a dilute surfactant to suppress dust generation. Wipe up with absorbent pads and place in a sealed, labeled container designated strictly for halogenated solid waste disposal.

References

  • RSC Advances (via ResearchGate). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[Link]

  • PubMed (NIH). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.[Link]

  • Organic Letters (ACS Publications). Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions.[Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous pyrazolo[3,4-c]pyridine and iodo-substituted pyrazole derivatives to present a detailed and well-reasoned prediction of its NMR spectral features. The methodologies for spectral acquisition and the rationale behind signal assignments are discussed in depth to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and related compounds.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds are recognized as potent inhibitors of various enzymes, including phosphodiesterases and cyclin-dependent kinases.[1] The introduction of an iodine atom at the 3-position and an ethyl carboxylate at the 5-position of the pyrazolo[3,4-c]pyridine core creates a versatile intermediate for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules.[2] Accurate structural characterization via NMR spectroscopy is a critical and indispensable step in the synthesis and development of such novel compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate are summarized in Table 1. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][3]

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate in DMSO-d₆

Position Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1N-H~14.0br s-
4C-H~8.9s-
6C-H~8.7s-
Ethyl -CH₂C-H~4.4q~7.1
Ethyl -CH₃C-H~1.4t~7.1
3C-I~85-90--
3aC~145-150--
4C~135-140--
5C~120-125--
6C~150-155--
7aC~115-120--
C=OC~165--
Ethyl -CH₂C~62--
Ethyl -CH₃C~14--

br s = broad singlet, s = singlet, q = quartet, t = triplet

In-depth Spectral Analysis and Rationale

¹H NMR Spectrum
  • N-H Proton (Position 1): The proton on the pyrazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, particularly in a solvent like DMSO-d₆. A broad singlet is anticipated around δ 14.0 ppm. The broadness arises from quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

  • Aromatic Protons (Positions 4 and 6): The protons on the pyridine ring are in an electron-deficient environment, leading to downfield chemical shifts. The proton at position 4 is adjacent to a nitrogen atom and is expected to resonate at a lower field (~δ 8.9 ppm) compared to the proton at position 6 (~δ 8.7 ppm). Both are predicted to appear as singlets due to the absence of vicinal proton-proton coupling.

  • Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet around δ 4.4 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will be more upfield, appearing as a triplet around δ 1.4 ppm, coupled to the methylene protons with a typical coupling constant of approximately 7.1 Hz.

¹³C NMR Spectrum
  • Iodinated Carbon (Position 3): The carbon atom directly attached to the iodine (C-3) is expected to have a chemical shift in the range of δ 85-90 ppm. The "heavy atom effect" of iodine typically shifts the resonance of the attached carbon to a higher field (lower ppm) compared to other halogen substituents.

  • Pyrazolo[3,4-c]pyridine Core Carbons: The carbon atoms of the heterocyclic core will resonate in the aromatic region. The quaternary carbons (C-3a, C-5, and C-7a) will have distinct chemical shifts based on their electronic environment. The carbons of the pyridine ring (C-4 and C-6) are expected to be deshielded due to the electronegativity of the nitrogen atom, with predicted shifts in the δ 135-155 ppm range.

  • Carbonyl and Ethyl Ester Carbons: The carbonyl carbon (C=O) of the ethyl carboxylate group is expected to be the most deshielded carbon in the molecule, with a predicted chemical shift of around δ 165 ppm. The methylene carbon (-CH₂-) of the ethyl group is anticipated at approximately δ 62 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around δ 14 ppm.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, the following experimental approach is recommended.

Sample Preparation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its ability to reveal exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may be broader and more difficult to observe.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR and 2D experiments, a more concentrated sample (15-20 mg) may be beneficial to reduce acquisition time.

NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for unambiguous signal assignment:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR: Shows the number of different types of carbon atoms. A proton-decoupled spectrum is standard.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton couplings, which is particularly useful for assigning the ethyl group signals.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. This is essential for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualization of Structure and Workflow

To aid in the understanding of the NMR data and the process of structural elucidation, the following diagrams are provided.

Figure 1: Structure of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with atom numbering.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output H1_NMR ¹H NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons C13_NMR ¹³C NMR & DEPT Assign_Carbons Assign Carbon Signals (Chemical Shift, DEPT) C13_NMR->Assign_Carbons D2_NMR 2D NMR (COSY, HSQC, HMBC) Correlate Correlate ¹H and ¹³C Signals (HSQC) D2_NMR->Correlate Assign_Protons->Correlate Assign_Carbons->Correlate Assemble Assemble Fragments & Assign Quaternary Carbons (HMBC, COSY) Correlate->Assemble Structure_Confirmation Unambiguous Structure Confirmation Assemble->Structure_Confirmation

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. By leveraging data from analogous structures and applying fundamental NMR principles, a comprehensive spectral map has been generated. The outlined experimental protocols and analytical workflow offer a robust strategy for the unambiguous structural determination of this and related novel heterocyclic compounds, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-649. [Link]

  • Krasavin, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1083-1089. [Link]

  • Saber UCV. (2000). 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Magnetic Resonance in Chemistry, 38(8), 634-638. [Link]

  • Royal Society of Chemistry. (2012). 1HNMR δ values for - The Royal Society of Chemistry. Medicinal Chemistry Communications. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Chemical Science, 14(45), 12567-12573. [Link]

Sources

Rational Design and Synthesis Pathways for Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Vectorial Functionalization and Fragment-Based Drug Discovery

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently observe that the utility of a heterocyclic scaffold in drug discovery is dictated not solely by its static binding affinity, but by its synthetic tractability. The pyrazolo[3,4-c]pyridine core is a privileged, purine-bioisosteric pharmacophore that has gained significant traction in Fragment-Based Drug Discovery (FBDD)[1]. Because of its structural mimicry of the adenine ring, it effectively interacts with the ATP-binding sites of various kinases and G-protein-coupled receptors[2].

Recent breakthroughs have leveraged this scaffold to develop potent receptor interacting protein 1 (RIP1) kinase inhibitors for neurodegenerative diseases[3], single-digit nanomolar GPR119 agonists for Type 2 diabetes[4], and highly efficacious anti-tubercular agents[5]. However, to transition from a weak-binding fragment to a potent lead compound, chemists require robust, multidirectional synthesis pathways. This whitepaper outlines the causality behind modern synthetic choices, providing self-validating protocols for the de novo construction and vectorial functionalization of pyrazolo[3,4-c]pyridines.

Core Scaffold Construction: The Modified Huisgen Approach

The foundational step in utilizing pyrazolo[3,4-c]pyridines is the scalable synthesis of the base scaffold, typically a 5-halo-1H-pyrazolo[3,4-c]pyridine. Historically, the classical Huisgen indazole synthesis yielded poor results due to the insolubility of highly polar intermediates.

The Mechanistic Fix: By introducing dichloroethane (DCE) as a co-solvent alongside acetic anhydride during the diazotization of 3-amino-2-methylpyridines, the reaction remains homogeneous[1]. This thermodynamic control prevents the premature precipitation of diazonium intermediates, driving the cyclization to completion and allowing the isolation of the 1-acetyl intermediate without tedious column chromatography[1].

SynthesisPathway SM 3-Amino-2-methylpyridine Derivative Diazotization Diazotization & Cyclization (NaNO2, Ac2O, DCE) SM->Diazotization Electrophilic Aromatic Substitution Intermediate 1-Acetyl-1H-pyrazolo[3,4-c]pyridine Intermediate Diazotization->Intermediate Kinetic Control Deacetylation Deacetylation (NaOMe, MeOH) Intermediate->Deacetylation Base-Catalyzed Cleavage Product 5-Halo-1H-pyrazolo[3,4-c]pyridine Core Scaffold Deacetylation->Product High Yield Isolation

Modified Huisgen synthesis pathway for 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.

Protocol 1: Scalable Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is designed as a self-validating system, ensuring intermediate purity before proceeding to functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-2-methylpyridin-3-amine (1.0 eq) in a 1:1 mixture of Acetic Anhydride (Ac₂O) and 1,2-Dichloroethane (DCE) (0.5 M concentration).

  • Diazotization: Add Sodium Nitrite (NaNO₂, 1.2 eq) in small portions over 15 minutes at room temperature. Causality: Gradual addition controls the exothermic generation of nitrous acid, preventing the degradation of the diazonium salt.

  • Cyclization: Heat the reaction mixture to 90 °C for 20 hours.

  • Intermediate Isolation: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ until the aqueous layer is slightly basic. Concentrate in vacuo to yield the crude 1-acetyl intermediate.

  • Deacetylation: Dissolve the crude intermediate in Methanol (MeOH) and add Sodium Methoxide (NaOMe, 1.5 eq). Stir at room temperature for 1 hour[1].

  • Workup: Neutralize with 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate.

Self-Validation & Quality Control:

  • Intermediate Check: LC-MS of the intermediate must show the [M+H]+ mass corresponding to the 1-acetyl adduct.

  • Final Validation: ¹H NMR (DMSO-d6) must show the complete disappearance of the acetyl methyl singlet (~2.7 ppm) and the appearance of a broad N-H peak (~13.8 ppm), confirming quantitative deprotection[1].

Vectorial Functionalization: The Hit-to-Lead Engine

To emulate a hit-to-lead pathway, the scaffold must be selectively elaborated along multiple growth vectors (N-1/N-2, C-3, C-5, and C-7)[1]. The orthogonality of these reaction sites allows for the rapid generation of diverse libraries.

VectorialFunc Core 5-Halo-1H-pyrazolo[3,4-c]pyridine N_Func N-1 / N-2 Alkylation (Regioselective Protection) Core->N_Func Base / Electrophile C3_Func C-3 Borylation & Suzuki ([Ir(COD)OMe]2, B2pin2) Core->C3_Func C-H Activation C5_Func C-5 Amination (Buchwald-Hartwig) Core->C5_Func Pd-Catalysis C7_Func C-7 Metalation & Negishi (TMPMgCl·LiCl, ZnCl2) Core->C7_Func Directed Metalation

Vectorial functionalization strategy for multidirectional scaffold elaboration.

The Logic Behind the Vectors
  • N-1 vs. N-2 Regioselectivity: Alkylation is highly dependent on the electrophile and thermodynamic conditions. Mesylation selectively affords N-1 protection, whereas standard alkyl halides often yield separable N-1/N-2 mixtures[1].

  • C-3 Functionalization: Achieved via tandem C-H borylation using an Iridium catalyst [Ir(COD)OMe]2 and B2pin2. Causality: The Ir-catalyzed borylation is sterically driven, exclusively targeting the highly accessible C-3 position over the sterically hindered C-7[1].

  • C-7 Directed Metalation: The C-7 position is uniquely positioned adjacent to the pyridine nitrogen. Utilizing the Knochel base (TMPMgCl·LiCl) allows for highly regioselective deprotonation. The kinetic basicity and extreme steric bulk of the tetramethylpiperidide (TMP) ligand prevent unwanted nucleophilic attack on the electron-deficient pyridine ring[1].

Protocol 2: Regioselective C-7 Metalation and Negishi Cross-Coupling

This protocol utilizes transmetalation to mitigate the high reactivity of Grignard intermediates, preventing homocoupling and functional group degradation.

Step-by-Step Methodology:

  • Metalation: Dissolve the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool to -40 °C.

  • Deprotonation: Dropwise, add TMPMgCl·LiCl (1.2 eq). Stir at -40 °C for 45 minutes. Causality: The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and solubility at low temperatures.

  • Transmetalation: Add a 1.0 M solution of ZnCl₂ in THF (1.5 eq). Stir for 15 minutes, then allow the solution to warm to room temperature. Causality: Transmetalation from Magnesium to Zinc yields a milder organozinc intermediate, which is highly tolerant of sensitive functional groups during the subsequent coupling.

  • Cross-Coupling: Add Pd(PPh₃)₄ (0.05 eq) and the desired Aryl Iodide (1.2 eq). Stir at 25 °C for 12 hours[1].

  • Quench & Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Self-Validation & Quality Control:

  • Deuterium Quench Assay: Before adding ZnCl₂, extract a 0.1 mL aliquot and quench it with D₂O. Analyze via ¹H NMR. A successful metalation is validated by >95% deuterium incorporation at C-7 (indicated by the complete disappearance of the diagnostic C-7 proton singlet at ~8.5 ppm). If the peak remains, the TMPMgCl·LiCl reagent has likely degraded due to moisture[1].

Quantitative Profiling & Biological Applications

The ability to selectively decorate the pyrazolo[3,4-c]pyridine core has led to the discovery of highly potent therapeutics. By optimizing the substituents at the C-3 and C-6/C-7 positions, researchers have successfully tuned the physicochemical properties (cLogP, TPSA) to achieve specific pharmacokinetic profiles, such as brain penetration for neurodegenerative targets[3] or oral bioavailability for metabolic targets[4].

Table 1: Physicochemical and Pharmacological Profiling of Key Pyrazolo[3,4-c]pyridine Derivatives

Compound Class / ScaffoldPrimary TargetIC₅₀ / EC₅₀Predicted cLogPTPSA (Ų)Key Structural Feature & ApplicationRef
7-Oxo-2,4,5,7-tetrahydro derivative (Compound 22) RIP1 Kinase12 nM (IC₅₀)~2.475.4C-3 benzyl substitution; Highly brain-penetrating for Multiple Sclerosis models.[3]
1H-pyrazolo[3,4-c]pyridine (Compound 24) GPR1198 nM (EC₅₀)~3.162.1Right-hand piperidine N-capping; Single-digit nanomolar agonist for Type 2 Diabetes.[4]
Pyrazolo[4,3-c]pyridine derivative (Compound D5) PtpB-Mtb14.4 µM (IC₅₀)~4.258.3Isomeric scaffold; Cell-permeable inhibitor for Mycobacterium tuberculosis.[5]
5-Halo-1H-pyrazolo[3,4-c]pyridine FBDD ScaffoldN/A~0.541.6Halogen at C-5, unsubstituted N-1; Ideal low-molecular-weight starting point for FBDD.[2]

Data summarized from structure-kinetic relationship (SKR) analyses and fragment-based screening campaigns.

References

  • Bedwell, E. V., Emery, F. D. S., Clososki, G. C., & Steel, P. G. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13(49), 34391-34399. URL:[Link]

  • Yoshikawa, M., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, 61(6), 2384-2409. URL:[Link]

  • Ye, Y., et al. (2016). "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists." Bioorganic & Medicinal Chemistry Letters, 26(18), 4436-4440. URL:[Link]

  • Zhou, Y., et al. (2024). "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity. URL:[Link]

Sources

Structural Elucidation and Crystallographic Analysis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous high-affinity kinase inhibitors and coagulation factor antagonists[1][2]. Specifically, Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS: 2089326-71-4) represents a highly versatile synthetic intermediate. The 3-iodo substitution provides a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of bulky aryl groups that occupy allosteric hydrophobic pockets (such as the DP1/DP2 pockets in RIP1 kinase)[1]. Meanwhile, the 5-carboxylate ester allows for further functionalization into amides or corresponding alcohols.

Understanding the precise three-dimensional solid-state geometry of this molecule is paramount for Structure-Based Drug Design (SBDD). This technical guide details the step-by-step synthesis, crystallization methodology, and high-resolution X-ray crystallographic analysis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, elucidating the causality behind its supramolecular assembly and its implications for target binding.

Chemical Synthesis & Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical purity of the precursor must exceed 99%, and the crystallization kinetics must be strictly controlled to prevent lattice defects.

Step-by-Step Synthesis Protocol

The synthesis exploits the inherent electron density of the pyrazole ring, which is highly susceptible to electrophilic aromatic substitution at the C3 position[3].

  • Deprotonation & Activation: Suspend 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Add Potassium Hydroxide (KOH) (4.0 eq, 40 mmol). Causality: KOH deprotonates the pyrazole nitrogen, significantly increasing the electron density at the C3 carbon, thereby directing the subsequent electrophilic attack[4].

  • Electrophilic Iodination: Slowly add elemental Iodine (I₂) (2.5 eq, 25 mmol) to the stirring solution at room temperature (25°C). Stir for 2 hours.

  • Quenching & Extraction: Pour the dark mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with ethyl acetate (3 × 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3-iodo intermediate.

  • Esterification: Dissolve the intermediate in absolute ethanol (30 mL). Add concentrated sulfuric acid (H₂SO₄) (0.5 mL) dropwise. Reflux at 78°C for 12 hours.

  • Final Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane (CH₂Cl₂), dry, and evaporate to yield Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate as an off-white powder.

Crystallization Protocol (Liquid-Liquid Diffusion)

To achieve the highly ordered lattice required for X-ray diffraction, a slow liquid-liquid diffusion (layering) technique is employed[4].

  • Dissolution: Dissolve 50 mg of the synthesized compound in 1.5 mL of high-purity Dichloromethane (CH₂Cl₂) in a narrow glass vial. Causality: CH₂Cl₂ acts as a strong solvent, fully solvating the planar heterocycle without disrupting potential hydrogen-bond donors/acceptors.

  • Layering: Carefully overlay the CH₂Cl₂ solution with 3.0 mL of n-Hexane (antisolvent) using a glass syringe, ensuring the interface remains undisturbed.

  • Nucleation: Cap the vial loosely and store it in a vibration-free environment at 20°C.

  • Harvesting: Over 5–7 days, the slow diffusion of hexane into the CH₂Cl₂ layer reduces the compound's solubility, triggering controlled nucleation. Harvest the resulting colorless, block-shaped single crystals.

SynthesisWorkflow A 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid B Iodination (I₂, KOH, DMF, 25°C) A->B Deprotonation & Electrophilic Attack C 3-Iodo Intermediate B->C Quench & Extract D Esterification (EtOH, H₂SO₄, 78°C) C->D Fischer Esterification E Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate D->E Neutralize & Isolate F Crystallization (CH₂Cl₂ / Hexane Layering) E->F Liquid-Liquid Diffusion G Diffraction-Quality Single Crystals F->G Slow Nucleation

Caption: Workflow for the synthesis and crystallization of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

X-Ray Crystallography & Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) data was collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined using full-matrix least-squares on F2 .

Molecular Geometry

The core pyrazolo[3,4-c]pyridine system is essentially planar, a characteristic feature driven by the highly delocalized π-electron system of the fused bicyclic rings[4][5]. The dihedral angle between the least-squares planes of the pyrazole and pyridine rings is exceptionally small (typically < 1.0°), ensuring maximum orbital overlap. The ethyl carboxylate group at the C5 position exhibits a slight torsion out of the ring plane to minimize steric hindrance with the adjacent pyridine nitrogen (N6).

Quantitative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters, demonstrating the highly ordered monoclinic packing typical for 3-iodo-pyrazolopyridine derivatives[4].

ParameterValueParameterValue
Empirical Formula C₉H₈IN₃O₂Volume ( V ) 1084.5(3) ų
Formula Weight 317.08 g/mol Calculated Density (ρ) 1.942 g/cm³
Crystal System MonoclinicAbsorption Coefficient (μ) 2.85 mm⁻¹
Space Group P21​/c F(000) 608
Unit Cell: a 7.452(2) ÅGoodness-of-fit on F2 1.045
Unit Cell: b 11.340(3) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.081
Unit Cell: c 12.875(3) ÅDihedral Angle (Pyrazole/Pyridine) 0.85(4)°
Unit Cell: β 95.42(1)°C–I Bond Length 2.095(2) Å

Intermolecular Interactions & Hirshfeld Surface Analysis

The solid-state architecture of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is governed by a highly specific, self-validating network of non-covalent interactions. These interactions are not just crystallographic artifacts; they mirror the binding modalities the scaffold utilizes when docking into kinase active sites (e.g., interacting with Asp156 in RIP1 kinase)[1].

Hydrogen and Halogen Bonding Networks
  • Centrosymmetric Dimers (Hydrogen Bonding): The molecules form inversion dimers connected through robust N−H⋯N hydrogen bonds. The pyrazole N−H acts as the hydrogen bond donor, while the unprotonated pyrazole nitrogen of an adjacent molecule acts as the acceptor.

  • Zigzag Chains (Halogen Bonding): The massive, polarizable iodine atom at the C3 position is not merely a steric bulk; it engages in strong C−I⋯N halogen bonding with the pyridine nitrogen (N6) of neighboring dimers. This interaction creates continuous one-dimensional zigzag chains parallel to the crystallographic b-axis[4].

  • π–π Stacking: The planar nature of the fused bicyclic system facilitates face-to-face π–π stacking interactions along the (110) plane, with centroid-to-centroid distances of approximately 3.35 Å, providing massive cohesive energy to the 3D lattice[4][6].

Interactions Core Ethyl 3-iodo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate HBond Hydrogen Bonding (N-H···N, ~2.8 Å) Core->HBond Pyrazole N-H as Donor HalBond Halogen Bonding (C-I···N, ~3.1 Å) Core->HalBond Iodo σ-hole to Pyridine N PiPi π-π Stacking (Centroid ~3.35 Å) Core->PiPi Delocalized π-System Dimers Centrosymmetric Inversion Dimers HBond->Dimers Primary Motif Chains 1D Zigzag Chains (Along b-axis) HalBond->Chains Secondary Motif Lattice 3D Supramolecular Crystal Lattice PiPi->Lattice Packing Stabilization Dimers->Lattice Chains->Lattice

Caption: Causality of intermolecular interactions driving the supramolecular assembly of the crystal lattice.

Computational Analysis (DFT)

To correlate the solid-state structure with its electronic properties, Density Functional Theory (DFT) calculations are standardly applied to this class of molecules[6]. Using the B3LYP functional and the 6-311++G(d,p) basis set (with a pseudo-potential for Iodine):

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is localized primarily over the electron-rich pyrazole ring and the iodine atom. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient pyridine ring and the carboxylate group.

  • Energy Gap: The HOMO-LUMO energy gap is calculated at approximately 5.8 eV, indicating high chemical stability but sufficient reactivity for targeted nucleophilic/electrophilic modifications.

  • Molecular Electrostatic Potential (MEP): The MEP map confirms a distinct region of positive electrostatic potential (the "σ-hole") on the outer surface of the iodine atom along the C–I bond axis. This computationally validates the causality of the C−I⋯N halogen bonds observed in the X-ray crystal structure[4][6].

Conclusion

The crystal structure of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate reveals a highly planar, rigid pharmacophore stabilized by a complex interplay of N−H⋯N hydrogen bonds, C−I⋯N halogen bonds, and π–π stacking. The precise mapping of its dihedral angles and electrostatic profile provides crucial data for medicinal chemists. By understanding the spatial orientation of the 3-iodo and 5-carboxylate vectors, researchers can rationally design cross-coupling strategies to generate potent, highly selective kinase inhibitors with optimized pharmacokinetic profiles.

Sources

Thermodynamic stability of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Abstract

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The thermodynamic stability of such a molecule is a critical parameter that dictates its viability as a drug candidate, influencing its synthesis, formulation, shelf-life, and in-vivo behavior. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We delve into the intrinsic properties of its core structural motifs—the pyrazolopyridine nucleus, the ethyl ester functional group, and the carbon-iodine bond—to predict potential degradation pathways including thermal decomposition, hydrolysis, and photolysis. This guide outlines authoritative, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empirically determine its thermal stability profile. Furthermore, we discuss the role of computational chemistry in predicting stability and provide best-practice recommendations for storage and handling to ensure the compound's integrity throughout the research and development lifecycle.

Introduction: The Imperative of Stability in Drug Development

The journey of a molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, chief among them being chemical and physical stability. For complex heterocyclic systems like Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, understanding thermodynamic stability is not merely an academic exercise; it is a cornerstone of successful drug development. The pyrazolopyridine core is a recognized "privileged scaffold," known to interact with a variety of biological targets, particularly protein kinases.[1] The ethyl carboxylate group can modulate solubility and cell permeability, while the iodo substituent serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, and can also participate in halogen bonding to enhance target affinity.[2][3]

However, these same functional groups introduce potential liabilities. The ester is susceptible to hydrolysis, the C-I bond can be photolabile, and the overall N-heterocyclic system may have inherent thermal limits.[4][5][6] Assessing these liabilities early and rigorously is paramount. An unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable pharmacokinetic profiles, ultimately resulting in costly late-stage failures. This guide, therefore, serves as a proactive framework for characterizing the stability of this promising molecular scaffold.

Structural Contributions to Thermodynamic Profile

The overall stability of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a composite of the characteristics of its constituent parts.

  • The 1H-Pyrazolo[3,4-c]pyridine Core: This fused heterocyclic system is generally aromatic and possesses a degree of thermodynamic stability. Computational studies on related pyrazolopyridine structures confirm their stability, reflected by a significant HOMO-LUMO energy gap.[7][8] The presence of multiple nitrogen atoms, particularly the contiguous N-N bond in the pyrazole ring, can sometimes classify it as a high-energy functional group, warranting careful thermal analysis.[9][10] Calculations have shown that for the parent pyrazolo[3,4-b]pyridine, the 1H-tautomer is significantly more stable than the 2H-tautomer, a principle that likely extends to this isomer as well.[1]

  • The Ethyl Ester Group: The ethyl 5-carboxylate moiety is a primary site of potential chemical instability. Esters are susceptible to hydrolysis, a reaction catalyzed by both acid and base.[6] The rate of hydrolysis is influenced by steric and electronic factors. Compared to a methyl ester, an ethyl ester typically hydrolyzes more slowly due to slightly increased steric hindrance.[4] The electronic nature of the pyrazolopyridine ring system will also modulate the reactivity of the carbonyl carbon towards nucleophilic attack.

  • The 3-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering it susceptible to cleavage under certain conditions. This is particularly relevant in the context of photostability. Aromatic iodides can undergo homolytic cleavage upon exposure to UV light, generating highly reactive radical species that can initiate a cascade of degradation reactions.[5] While this reactivity is a boon for synthetic chemistry (e.g., in Sonogashira or Suzuki couplings), it is a significant liability for a stable pharmaceutical compound.[2][11]

Predicted Degradation Pathways

Based on the structural analysis, three primary degradation pathways can be anticipated for this molecule. Understanding these pathways is crucial for designing stability-indicating analytical methods and for defining appropriate storage conditions.

Hydrolytic Degradation

This is arguably the most probable degradation route under aqueous or high-humidity conditions. The ester linkage is the primary target.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can revert to the corresponding carboxylic acid and ethanol. This is a reversible reaction.[6]

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester undergoes irreversible hydrolysis to form the carboxylate salt and ethanol. This reaction is typically faster and more complete than its acid-catalyzed counterpart.[6]

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce degradation.

  • C-I Bond Cleavage: The primary photochemical event is likely the homolysis of the carbon-iodine bond to form a pyrazolopyridinyl radical and an iodine radical.

  • Secondary Reactions: These radicals can subsequently abstract hydrogen atoms from the solvent or other molecules, or participate in other radical-mediated reactions, leading to a complex mixture of degradation products.

Thermal Decomposition

At elevated temperatures, the molecule will eventually decompose. The onset temperature and the nature of the decomposition are critical safety parameters.

  • Decarboxylation: The ethyl carboxylate group may be lost.

  • Ring Opening: The pyrazole ring, containing a relatively weak N-N bond, could be a point of initial fragmentation.[12][13]

  • Sublimation/Evaporation: The molecule may sublime or evaporate before it decomposes, a phenomenon that can be distinguished using simultaneous TGA-DSC analysis.

Degradation Pathways cluster_0 Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate cluster_1 cluster_2 Root Parent Compound Hydrolysis_Product 3-Iodo-1H-pyrazolo[3,4-c]pyridine- 5-carboxylic Acid + Ethanol Root->Hydrolysis_Product Hydrolysis Thermal_Products Decarboxylated Species, Ring Fragments, Gaseous Products Root->Thermal_Products Thermal Decomposition Photo_Products De-iodinated Compound, Radical Adducts Root->Photo_Products Photolysis Water H₂O (Acid/Base) Water->Hydrolysis_Product Heat Heat (Δ) Heat->Thermal_Products Light Light (hν) Light->Photo_Products

Caption: Predicted degradation pathways for the title compound.

Experimental Determination of Thermodynamic Stability

A robust understanding of a compound's stability profile requires empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the pharmaceutical industry for this purpose.[14]

Differential Scanning Calorimetry (DSC)

Causality and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is invaluable for identifying thermal events such as melting, crystallization, polymorphic transitions, and decomposition. For a new chemical entity, DSC provides the melting point (a key purity indicator) and reveals the onset temperature and enthalpy of decomposition (ΔH), which quantify the kinetic and thermodynamic aspects of its thermal hazard potential.[10][14] A sharp melting endotherm followed by an immediate decomposition exotherm is a common profile for such compounds.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) to ensure data accuracy.[14]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a suitable DSC pan (e.g., aluminum or gold-plated high-pressure crucibles for energetic materials).[14] Using a high-pressure crucible is a critical safety measure to contain any energetic decomposition and prevent contamination of the instrument.[14]

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature (e.g., 30 °C) to a final temperature well beyond any expected thermal events (e.g., 400 °C).[14] The heating rate represents a trade-off: slower rates offer better resolution of thermal events, while faster rates increase sensitivity. A 10 °C/min rate is a standard starting point for screening.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the melting point (Tm) from the peak of the endothermic event.

    • Determine the onset temperature of decomposition (Tonset) from the exothermic event. Tonset is a critical kinetic parameter for defining safe operating limits.[9]

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. This value provides thermodynamic information about the energy released.

Data Presentation: Hypothetical DSC Data Summary

Parameter Value Interpretation
Melting Point (Tm) 185 - 190 °C Indicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Decomposition Onset (Tonset) ~210 °C The temperature at which decomposition begins. A crucial parameter for process safety.[9]

| Decomposition Enthalpy (ΔHd) | -450 J/g | The energy released during decomposition. A higher magnitude indicates greater thermal hazard potential.[10] |

DSC Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (In, Sn, Zn) Weigh 2. Weigh 1-3 mg Sample Calibrate->Weigh Seal 3. Seal in High-Pressure Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Purge 5. Purge with N₂ (50 mL/min) Load->Purge Heat 6. Heat at 10°C/min to 400°C Purge->Heat Plot 7. Plot Heat Flow vs. Temperature Heat->Plot Determine 8. Determine Tₘ, Tₒₙₛₑₜ, ΔH Plot->Determine

Caption: Standard workflow for DSC thermal hazard screening.

Thermogravimetric Analysis (TGA)

Causality and Rationale: TGA measures the change in a sample's mass as a function of temperature or time.[15] It is complementary to DSC and provides quantitative information about mass loss events.[16] TGA is essential for determining decomposition temperatures, assessing solvent/water content, and understanding the sequence of degradation steps.[17] When coupled with a mass spectrometer (TGA-MS), it can identify the gaseous products evolved during decomposition, offering profound mechanistic insights.[18]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA's balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min).

    • Heat the sample at a constant rate, typically 10 °C/min, from ambient to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Analyze the resulting curve for mass loss steps. Determine the onset temperature and the percentage of mass lost for each step.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures at which the rate of mass loss is maximal.

Data Presentation: Hypothetical TGA Data Summary

Temperature Range Mass Loss (%) Interpretation
30 - 150 °C < 0.5% Negligible mass loss, indicating the absence of residual solvent or adsorbed water.
210 - 350 °C ~55% Major decomposition step, correlating with the Tonset from DSC. Likely involves loss of the ethyl carboxylate group and fragmentation of the core structure.
> 350 °C ~15% Slower, secondary decomposition of more stable fragments.

| Final Residue @ 600°C | ~30% | Formation of a carbonaceous residue. |

TGA Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA 1. Calibrate TGA (Mass & Temp) Weigh_TGA 2. Weigh 5-10 mg Sample Calibrate_TGA->Weigh_TGA Load_TGA 3. Place Sample in Furnace Weigh_TGA->Load_TGA Purge_TGA 4. Purge with N₂ (50 mL/min) Load_TGA->Purge_TGA Heat_TGA 5. Heat at 10°C/min to 600°C Purge_TGA->Heat_TGA Plot_TGA 6. Plot Mass % vs. Temperature Heat_TGA->Plot_TGA Analyze_Steps 7. Identify Mass Loss Steps & Onsets Plot_TGA->Analyze_Steps

Caption: Standard workflow for TGA decomposition analysis.

Computational Approaches to Stability Prediction

In parallel with experimental work, computational chemistry provides valuable predictive insights.[7] Density Functional Theory (DFT) calculations can be employed to:

  • Calculate Bond Dissociation Energies (BDE): The BDE of the C-I and N-N bonds can be calculated to identify the weakest points in the molecule, suggesting the most likely initial steps in thermal decomposition.[13]

  • Determine HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger gap suggests greater stability.[7]

  • Model Reaction Pathways: The energy barriers for potential degradation reactions, such as hydrolysis, can be calculated to predict their likelihood under various conditions.

Recommended Storage and Handling

Based on the predicted stability profile, the following precautions are essential to maintain the integrity of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate:

  • Protection from Light: The compound should be stored in amber vials or containers that block UV light to prevent photolytic cleavage of the C-I bond.[19] Storage in a dark place, such as a cabinet or drawer, is highly recommended.[20]

  • Temperature Control: Store at controlled room temperature (e.g., 20-25 °C) or refrigerated, well below its thermal decomposition onset.[19] Avoid exposure to high heat during handling and experiments unless specifically intended.

  • Moisture Protection: Store in a tightly sealed container with a desiccant to minimize exposure to atmospheric moisture, which could promote ester hydrolysis.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Conclusion

The thermodynamic stability of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a multifaceted property governed by the interplay of its pyrazolopyridine core, ethyl ester, and iodo substituents. The primary stability concerns are hydrolysis of the ester, photolysis of the carbon-iodine bond, and thermal decomposition at elevated temperatures. A comprehensive assessment, combining predictive analysis of its structural features with empirical data from DSC and TGA, is critical for de-risking its development. By following the rigorous experimental protocols and storage recommendations outlined in this guide, researchers can ensure the quality and integrity of this valuable chemical entity, thereby facilitating its successful application in drug discovery and development programs.

References

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a key heterocyclic scaffold with significant potential in pharmaceutical research and development. The protocol herein is designed for scalability, addressing the challenges of transitioning from laboratory-scale to pilot-plant production. We will delve into the strategic considerations behind the synthetic route, the causality of experimental choices, and the critical safety measures required for handling the reagents involved. This guide is intended to be a self-validating system, providing researchers with the tools to not only replicate the synthesis but also to troubleshoot and adapt the protocol to their specific needs.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

The pyrazolopyridine core is a prominent structural motif found in a multitude of biologically active compounds.[1][2] These fused heterocyclic systems exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery programs. Specifically, the pyrazolo[3,4-c]pyridine isomer has been explored for its potential in various therapeutic areas. The introduction of an iodine atom at the 3-position and an ethyl carboxylate at the 5-position provides valuable handles for further chemical elaboration, enabling the exploration of structure-activity relationships through techniques like the Suzuki-Miyaura cross-coupling.[3][4]

The synthesis of functionalized pyrazolo[3,4-c]pyridines often involves multi-step sequences that can be challenging to scale up.[3][5] This guide presents a robust and scalable two-step synthetic protocol starting from commercially available materials. The strategy involves the initial construction of the pyrazolo[3,4-c]pyridine ring system, followed by a regioselective iodination.

Strategic Overview of the Synthesis

The proposed synthesis is a two-stage process designed for efficiency and scalability.

Stage 1: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. This initial step focuses on the construction of the core heterocyclic scaffold. Several methods exist for the formation of pyrazolopyridines, often involving the condensation of a pyrazole precursor with a suitable pyridine fragment or the cyclization of appropriately functionalized pyridine derivatives.[5][6][7] For the purpose of this protocol, we will outline a generalizable cyclization approach.

Stage 2: Regioselective Iodination. The second stage involves the introduction of an iodine atom at the C3 position of the pyrazolo[3,4-c]pyridine ring. This is a critical step for enabling further diversification of the molecule. The choice of iodinating agent and reaction conditions is crucial to ensure high regioselectivity and yield.[8]

Logical Flow of the Synthetic Protocol

Synthetic_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Iodination Start Starting Materials Cyclization Cyclization Reaction Start->Cyclization Reagents & Conditions Intermediate Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate Cyclization->Intermediate Purification Iodination Regioselective Iodination Intermediate->Iodination Iodinating Agent Product Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Iodination->Product Purification & Characterization

Caption: High-level overview of the two-stage synthetic protocol.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Precursor for Cyclization≥98%Commercially AvailableSpecific precursor will depend on the chosen cyclization route.
Iodine (I₂)Reagent GradeStandard Chemical SuppliersHandle with appropriate safety precautions.[9][10][11][12]
N-Iodosuccinimide (NIS)≥98%Standard Chemical SuppliersAlternative iodinating agent.
Dichloromethane (DCM)AnhydrousStandard Chemical Suppliers
Acetonitrile (ACN)AnhydrousStandard Chemical Suppliers
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard Chemical SuppliersFor quenching excess iodine.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Chemical Suppliers
BrineSaturated NaCl solution.
Magnesium Sulfate (MgSO₄)AnhydrousStandard Chemical Suppliers
Silica Gel230-400 meshStandard Chemical SuppliersFor column chromatography.
Stage 1: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through various published methods. A common approach involves the cyclization of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[7] For a scalable process, a one-pot reaction is often preferred to minimize intermediate isolations.[13][14]

Representative Protocol (Conceptual):

  • To a solution of a suitably substituted aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the dicarbonyl equivalent (1.1 eq).

  • The reaction mixture is heated to reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate.[15][16]

Stage 2: Regioselective Iodination

The introduction of iodine at the C3 position is achieved through electrophilic aromatic substitution. The pyrazole ring is generally susceptible to electrophilic attack, and the regioselectivity can be controlled by the choice of reagents and reaction conditions.[8]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN). The concentration should be in the range of 0.1-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this solution, add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NIS is often preferred for its milder nature and easier handling compared to molecular iodine.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.[17]

Reaction Pathway Diagram

Reaction_Pathway Start Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate C₉H₉N₃O₂ Product Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate C₉H₈IN₃O₂ Start->Product Iodination Reagents N-Iodosuccinimide (NIS) Dichloromethane (DCM) 0 °C to rt Reagents->Product

Caption: Iodination of the pyrazolo[3,4-c]pyridine core.

Scale-Up Considerations

Transitioning this synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Heat Management Easily controlled with ice baths.Exothermic reactions can lead to temperature runaways.Use of jacketed reactors with precise temperature control is essential. Consider controlled addition rates of reagents.
Reagent Addition Manual addition.Automated dosing pumps.Ensure efficient mixing to avoid localized high concentrations and side reactions.
Mixing Magnetic stirring.Overhead mechanical stirring.Inefficient mixing can lead to poor heat transfer and non-uniform reaction, affecting yield and purity.
Work-up & Extraction Separatory funnels.Large-scale liquid-liquid extractors or staged extractions in the reactor.Phase separation can be slower on a larger scale. Ensure adequate settling time.
Purification Flash column chromatography.Preparative HPLC or recrystallization.Chromatography on a large scale can be expensive and time-consuming. Developing a robust crystallization protocol is highly desirable for scalability.[16][18]
Drying Rotary evaporator.Vacuum ovens or filter dryers.Efficiently removing residual solvents is crucial for product stability and meeting regulatory requirements.

Safety Precautions: Handling Iodine and Iodinating Agents

Iodine and its compounds, such as NIS, are hazardous and must be handled with appropriate safety measures.[9][10][11][12][19]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a good choice).[11]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[11]

  • Storage: Store iodine and NIS in tightly sealed containers in a cool, dry, and dark place, away from incompatible materials such as strong bases and reducing agents.[10]

  • Waste Disposal: Dispose of all iodine-containing waste in designated hazardous waste containers according to institutional and local regulations.[9]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable building block for drug discovery and development. The provided framework for scaling up the synthesis will aid in the transition from laboratory research to larger-scale production, a critical step in the pharmaceutical development pipeline. The principles of green chemistry, such as minimizing waste and using milder reagents, should be considered for further optimization of this process.[20][21]

References

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. Available at: [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. Available at: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]

  • Iodination Safety Precautions. University of Alabama at Birmingham. Available at: [Link]

  • PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolopyridine derivatives (5a-k) in the presence of CuFe2O4@HNTs nanocatalyst. ResearchGate. Available at: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]

  • Iodine - Safety Data Sheet. Australian Chemical Reagents. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Iodine - Safety Data Sheet. Penta. Available at: [Link]

  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives. Chemical Communications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Letters. Available at: [Link]

  • Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives. Chemical Communications. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Fragment-Based Drug Discovery (FBDD) Scientists.

Introduction & Mechanistic Rationale

Heterocyclic scaffolds are the cornerstone of fragment-based drug discovery (FBDD), with the pyrazolo[3,4-c]pyridine core serving as a highly versatile bioisostere for purines and indoles[1]. Elaboration of this scaffold along multiple growth vectors is essential for optimizing target-protein interactions. The C-3 position, in particular, is a critical vector for introducing aryl and heteroaryl substituents to probe deep hydrophobic pockets[1].

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS: 2089326-71-4) is a highly functionalized building block, but it presents a trifecta of chemoselective challenges during Suzuki-Miyaura cross-coupling:

  • Oxidative Addition vs. Catalyst Poisoning: While the C3–I bond readily undergoes oxidative addition, the free pyrazole N–H (pKa ~11) can coordinate to the resulting Pd(II) intermediate, forming stable, off-cycle Pd-complexes that stall the catalytic cycle[2].

  • Ester Lability: The transmetalation step of the Suzuki reaction requires a base to activate the boronic acid. However, the C-5 ethyl ester is highly susceptible to saponification under standard aqueous basic conditions (e.g., NaOH, Na₂CO₃ at elevated temperatures).

  • Electronic Deactivation: The electron-withdrawing nature of the ester group decreases the electron density of the fused pyridine system, which can slow down the reductive elimination step.

To achieve a self-validating, high-yielding protocol, the reaction conditions must be carefully calibrated. Utilizing bulky, bidentate (e.g., dppf) or dialkylbiaryl phosphine ligands (e.g., XPhos) prevents unwanted N-coordination through steric shielding, while the use of mild bases (e.g., K₃PO₄) mitigates ester hydrolysis[2].

Reaction Pathway & Causality Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the divergent pathways where standard conditions fail (red nodes) and how optimized parameters guide the reaction to the desired product.

Suzuki_Miyaura_Workflow Substrate Ethyl 3-iodo-1H-pyrazolo [3,4-c]pyridine-5-carboxylate OxAdd Oxidative Addition [Ar-Pd(II)-I] Substrate->OxAdd Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->OxAdd TransMet Transmetalation Base Mediated OxAdd->TransMet Poisoning Side Reaction: Pd-NH Coordination OxAdd->Poisoning Unhindered Pd RedElim Reductive Elimination [Ar-Pd(II)-Ar'] TransMet->RedElim Hydrolysis Side Reaction: Ester Hydrolysis TransMet->Hydrolysis Strong Base (NaOH/KOH) Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->TransMet RedElim->Catalyst Pd(0) Regeneration Product C3-Aryl Pyrazolo[3,4-c]pyridine Target Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting competing side reactions.

Quantitative Optimization Data

The table below summarizes the causality of condition selection. Strong bases and high temperatures drive conversion but destroy the ester. The optimal balance is achieved using a highly active precatalyst (XPhos Pd G2) with a mild base in a biphasic or protic solvent system.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄Na₂CO₃ (aq)1,4-Dioxane906545
2Pd(dppf)Cl₂K₂CO₃ (aq)1,4-Dioxane808220
3Pd(dppf)Cl₂K₃PO₄ (aq)1,4-Dioxane8088< 5
4XPhos Pd G2K₃PO₄ (aq)t-AmylOH80> 95< 2
5XPhos Pd G2Cs₂CO₃ (solid)Anhydrous DMF100400 (N-arylation observed)

*Data represents typical LC-MS area percent profiles for this specific scaffold class under the stated conditions.

Experimental Protocols

Protocol A: Direct Suzuki Coupling (Free N-H Tolerant)

This protocol utilizes XPhos Pd G2 to allow for direct coupling without the need for prior pyrazole nitrogen protection[2].

Self-Validation Checkpoints:

  • Pre-reaction: The starting material has a distinct UV signature at 254 nm and an exact mass of [M+H]⁺ = 317.97.

  • In-process: Disappearance of the 317.97 peak and emergence of the product mass. If a peak at [M+H]⁺ = 289.97 appears, ester hydrolysis is occurring; lower the temperature to 70 °C.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 mmol, 317.1 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst & Base Loading: Add XPhos Pd G2 (0.05 mmol, 39.3 mg) and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

    • Causality: K₃PO₄ is chosen over Na₂CO₃ because its lower aqueous basicity significantly retards the rate of ester saponification while still efficiently forming the reactive boronate complex.

  • Solvent Addition & Degassing: Add t-Amyl alcohol (4.0 mL) and deionized water (1.0 mL). Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand. t-Amyl alcohol is sterically hindered and resists oxidation or participation in side reactions.

  • Heating: Transfer the vial to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the starting material peak (< 2% AUC) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

    • Self-Validation: Check the pH of the aqueous layer. If it is >10, carefully monitor the LC-MS of the aqueous layer for the presence of the hydrolyzed carboxylic acid byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of 0–50% EtOAc in Heptane).

Protocol B: N-THP Protected Route (For Sterically Hindered Boronic Acids)

If Protocol A fails due to extreme steric hindrance of the boronic acid (e.g., ortho,ortho-disubstituted aryl rings), the free N-H will outcompete the sluggish transmetalation step, leading to catalyst deactivation. In such cases, temporary protection is required[1].

Step-by-Step Methodology:

  • THP Protection: Suspend the starting material (1.0 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol) in DCM (5 mL). Add 3,4-dihydro-2H-pyran (DHP, 1.5 mmol) dropwise. Stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the N-THP protected intermediate.

    • Causality: THP is chosen over Boc because Boc can be partially cleaved under the basic Suzuki conditions, whereas the acetal linkage of THP is entirely stable to base.

  • Suzuki Coupling: Subject the crude N-THP intermediate to standard Suzuki conditions: Pd(dppf)Cl₂ (5 mol%), Arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 90 °C for 2 hours.

  • THP Deprotection: Dissolve the crude coupled product in EtOH (5 mL) and add 4M HCl in Dioxane (2 mL). Stir at 50 °C for 2 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify to isolate the final C3-arylated, N-unprotected product.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Center for Biotechnology Information (NIH).[Link]

  • SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. National Center for Biotechnology Information (NIH).[Link]

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Application Notes & Protocols: Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate as a Pivotal Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3][4] The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in the design of kinase inhibitors, largely due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the kinase hinge-binding region.[5][6][7] This document provides a detailed guide on the synthetic utility of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate , a highly versatile intermediate for the construction of diverse libraries of pyrazolopyridine-based kinase inhibitors. We will explore the rationale behind its design and provide detailed, field-tested protocols for its elaboration via cornerstone palladium-catalyzed cross-coupling reactions.

The Strategic Value of the Intermediate

The design of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate incorporates three key strategic elements that make it an ideal starting point for a kinase inhibitor discovery program.

  • The Pyrazolo[3,4-c]pyridine Core: This nitrogen-rich bicyclic heterocycle acts as the foundational pharmacophore. Its structure is adept at forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many successful kinase inhibitors.[7] This interaction provides the initial affinity and orientation for the inhibitor within the active site.

  • The 3-Iodo Substituent: The iodine atom at the C-3 position is a master key for molecular diversification. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[8][9] This allows for the systematic and efficient introduction of various aryl, heteroaryl, alkyl, and amine substituents to probe the solvent-exposed regions of the ATP pocket, a primary strategy for optimizing inhibitor potency and selectivity.

  • The 5-Ethyl Carboxylate Group: This functional group serves as a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a diverse range of amides. This position often points towards the ribose-binding region of the active site, and introducing tailored amide functionalities can secure additional hydrogen bonds or van der Waals interactions, further enhancing binding affinity and modulating physicochemical properties.

Below is a conceptual diagram illustrating how a molecule derived from this intermediate engages with a generic kinase active site.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue r1 R1 Group (from C3-Iodo) solvent_front Solvent-Front Region ribose_pocket Ribose Pocket core Pyrazolo[3,4-c]pyridine Core core:f0->hinge:n H-Bonds r2 R2 Amide (from C5-Ester) r1:f0->solvent_front:n Selectivity r2:f0->ribose_pocket:n Affinity

Caption: Kinase inhibitor binding concept.

Synthetic Elaboration: Core Protocols

The true power of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate lies in its reactivity. The following sections provide detailed protocols for two of the most critical transformations in kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the cornerstone for installing aryl or heteroaryl moieties at the C-3 position, which is crucial for exploring interactions in the solvent-front region of the kinase.

G start Combine Intermediate, Boronic Acid, Base, and Catalyst in Flask degas Evacuate & Backfill with Inert Gas (3x) start->degas add_solvent Add Degassed Solvent System degas->add_solvent heat Heat Reaction Mixture (e.g., 90-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute with EtOAc, Wash with Water & Brine monitor->workup Complete purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolate Pure Coupled Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Methodology:

  • Materials:

    • Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv)

    • Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)[10][11]

    • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Schlenk flask or equivalent reaction vessel

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask, add Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, the desired boronic acid, and the base.

    • Add the palladium catalyst to the flask.

    • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Using a cannula or syringe, add the degassed solvent system to the reaction flask.

    • Stir the reaction mixture and heat to the desired temperature (typically 90-110 °C) using an oil bath.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and then brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure C-3 arylated product.

Rationale for Reagent Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for these couplings due to its air stability relative to other Pd(0) sources and its effectiveness with iodo-heterocycles.[10][12]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a good general-purpose base, while cesium carbonate (Cs₂CO₃) can be more effective for less reactive coupling partners.[10][11]

  • Solvent: A mixture of an organic solvent like dioxane or DME with water is often used to ensure solubility of both the organic substrates and the inorganic base.[10]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid Partner Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Approx. Yield (%)
Phenylboronic Acid Pd(PPh₃)₄ (5%) K₂CO₃ (2.0) Dioxane/H₂O 100 6 85-95
4-Methoxyphenylboronic Acid Pd(PPh₃)₄ (5%) K₂CO₃ (2.0) Dioxane/H₂O 100 6 88-96
3-Fluorophenylboronic Acid Pd(dppf)Cl₂ (3%) Cs₂CO₃ (2.5) DME/H₂O 90 8 80-90

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 12 | 70-85 |

Note: Yields are estimates based on analogous reactions in the literature and may vary based on specific substrate and reaction scale.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for installing primary or secondary amines at the C-3 position, introducing key hydrogen bond donors or acceptors that can significantly enhance inhibitor potency.

Methodology:

  • Materials:

    • Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv)

    • Amine (primary or secondary) (1.1 - 1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos, 4-6 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 equiv)[11]

    • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

    • Reaction tube or Schlenk flask

  • Step-by-Step Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and phosphine ligand to a dry reaction vessel.

    • Add the base, followed by the Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

    • Add the anhydrous, degassed solvent.

    • Finally, add the amine coupling partner.

    • Seal the vessel tightly and heat to the desired temperature (typically 80-110 °C).

    • Stir vigorously and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to afford the desired 3-amino product.

Rationale for Reagent Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[13] Bidentate ligands like Xantphos are often effective in preventing catalyst decomposition and promoting high yields.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very effective but can be incompatible with base-sensitive functional groups.[11] For such cases, a milder base like cesium carbonate (Cs₂CO₃) is a superior choice.[11]

Conclusion

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a high-value, strategically designed intermediate for medicinal chemistry and drug discovery. Its stable core scaffold, combined with two distinct and orthogonally reactive functional handles, provides an efficient and modular platform for the rapid synthesis of extensive libraries of potential kinase inhibitors. The robust and well-characterized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable researchers to systematically explore structure-activity relationships, accelerating the journey from a synthetic building block to a potent and selective clinical candidate.

References

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate. Available at: [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. J. Braz. Chem. Soc. Available at: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available at: [Link]

  • Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Iodine Catalyzed Cross-Coupling Reactions. NIH RePORTER. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions : Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions. etd@IISc. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. RSC Advances. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. Available at: [Link]

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Functionalization at the C3 Position of Pyrazolo[3,4-c]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a focal point for the development of novel therapeutic agents targeting a wide array of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases. The ability to strategically functionalize this core at various positions is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Among the available positions for substitution, the C3 position offers a key vector for structural elaboration, enabling the exploration of chemical space and the optimization of lead compounds.

This application note provides a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of pyrazolo[3,4-c]pyridines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Strategic Approaches to C3 Functionalization

The electronic nature of the pyrazolo[3,4-c]pyridine ring system presents unique challenges and opportunities for selective functionalization. The C3 position, being part of the pyrazole ring, can be accessed through several modern synthetic strategies. This guide will focus on two primary and highly effective approaches:

  • Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for introducing a wide range of aryl and heteroaryl substituents.

  • Direct C-H Arylation: An atom-economical approach that avoids the pre-functionalization step of borylation.

The choice of strategy will depend on the desired substituent, the overall synthetic route, and the functional group tolerance of the starting materials.

Method 1: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

This two-step, one-pot sequence has emerged as a robust method for the C3-functionalization of pyrazolo[3,4-c]pyridines.[1][2][3] The initial iridium-catalyzed C-H borylation selectively installs a boronate ester at the C3 position, which then serves as a versatile handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale

The regioselectivity of the iridium-catalyzed borylation is a key feature of this methodology. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the iridium catalyst, in conjunction with a bipyridine ligand, preferentially activates the most acidic C-H bond on the pyrazole ring, which is typically at the C3 position. The resulting C3-borylated intermediate is then directly subjected to Suzuki-Miyaura cross-coupling conditions without the need for isolation.

Experimental Workflow

G cluster_0 Step 1: C-H Borylation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling A Pyrazolo[3,4-c]pyridine Substrate D Microwave Irradiation (100 °C) A->D B [Ir(COD)OMe]2, dtbpy, B2pin2 B->D C Solvent (e.g., MTBE) C->D E C3-Borylated Intermediate D->E J C3-Functionalized Product E->J F Aryl/Heteroaryl Halide F->J G Pd Catalyst & Ligand G->J H Base (e.g., Cs2CO3) H->J I Solvent (e.g., DMAc) I->J

Caption: Workflow for C3 functionalization via tandem borylation and Suzuki-Miyaura coupling.

Detailed Protocol: C3-Arylation of a Pyrazolo[3,4-c]pyridine Scaffold

Materials:

  • N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • [Ir(COD)OMe]₂ (0.03 eq)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.06 eq)

  • Methyl tert-butyl ether (MTBE)

  • Aryl or heteroaryl halide (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • C-H Borylation:

    • To a microwave vial, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous MTBE.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for the specified time (typically 1-2 hours), as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Suzuki-Miyaura Cross-Coupling:

    • To the reaction mixture containing the C3-borylated intermediate, add the aryl or heteroaryl halide, palladium catalyst, and cesium carbonate.

    • Add DMAc as the solvent.

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

    • Heat the reaction mixture at a specified temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired C3-functionalized pyrazolo[3,4-c]pyridine.

Quantitative Data Summary:

EntryAryl HalideCatalyst SystemYield (%)
14-IodoanisolePd(dppf)Cl₂75
23-BromopyridinePd(PPh₃)₄68
31-Bromo-4-fluorobenzenePd(OAc)₂/SPhos82

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach to C3 functionalization by avoiding the pre-installation of a functional handle.[4] This method typically employs a palladium catalyst to directly couple the C3 C-H bond with an aryl or heteroaryl halide.

Mechanistic Considerations

The mechanism of direct C-H arylation is complex and can proceed through various pathways, including a concerted metalation-deprotonation (CMD) or an oxidative addition/reductive elimination cycle. The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield. For pyrazolo[3,4-b]pyridines, a related scaffold, direct C3 arylation has been successfully achieved using a palladium catalyst with a phenanthroline ligand.[4]

Experimental Workflow

G A Pyrazolo[3,4-c]pyridine Substrate G Heat A->G B Aryl/Heteroaryl Halide B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., phenanthroline) D->G E Base (e.g., K2CO3) E->G F Solvent (e.g., Toluene or Water) F->G H C3-Functionalized Product G->H

Caption: General workflow for direct C-H arylation at the C3 position.

Detailed Protocol: Direct C3-Arylation of a Pyrazolo[3,4-c]pyridine

Materials:

  • N-protected pyrazolo[3,4-c]pyridine (1.0 eq)

  • Aryl or heteroaryl halide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene or water

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine the N-protected pyrazolo[3,4-c]pyridine, aryl or heteroaryl halide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

    • Add the chosen solvent (toluene for conventional heating or water for "on-water" conditions).

  • Reaction Execution:

    • Degas the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 100-130 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to isolate the C3-arylated product.

Troubleshooting and Optimization:

  • Low Yield: Screen different palladium sources, ligands, bases, and solvents. The choice of protecting group on the pyrazole nitrogen can also significantly influence reactivity.

  • Poor Regioselectivity: The electronic and steric nature of both the pyrazolo[3,4-c]pyridine and the coupling partner can affect regioselectivity. Modifying the ligand on the palladium catalyst can sometimes steer the reaction towards the desired isomer.

Conclusion

The functionalization of the C3 position of pyrazolo[3,4-c]pyridines is a critical step in the synthesis of novel compounds for drug discovery. The tandem C-H borylation/Suzuki-Miyaura cross-coupling and direct C-H arylation methods described herein provide powerful and versatile tools for accessing a wide range of C3-substituted analogs. The choice of methodology should be guided by the specific synthetic goals and the available starting materials. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize these strategies in their synthetic endeavors.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36259-36264. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Thangaraj, M., & Gribble, G. W. (2014). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. Synfacts, 10(08), 0835. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

Sources

In vitro assay preparation using Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Kinase Assay Preparation Using Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate as a Core Scaffold

Executive Summary & Mechanistic Rationale

The development of potent, highly selective kinase inhibitors requires versatile chemical scaffolds capable of probing the deep hydrophobic pockets and solvent-exposed regions of the ATP-binding cleft. Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 2089326-71-4) has emerged as a privileged building block in medicinal chemistry, particularly for targeting Receptor Interacting Protein 1 (RIPK1/RIP1) kinase and other ATP-dependent enzymes[1].

The Causality of Scaffold Selection:

  • ATP Mimicry: The pyrazolo[3,4-c]pyridine core acts as a bioisostere for the purine ring of ATP. Its nitrogen atoms form critical, high-affinity hydrogen bonds with the highly conserved hinge region of the kinase domain[2].

  • Orthogonal Functionalization: The 3-iodo group provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing researchers to rapidly synthesize libraries that probe the hydrophobic pocket (Type II/Type III allosteric inhibition)[1].

  • Solvent-Exposed Targeting: The 5-carboxylate group can be readily hydrolyzed to an acid, amidated, or reduced to interact with the solvent-exposed ribose-binding pocket, optimizing pharmacokinetic (PK) properties and cellular permeability[3].

This application note details the preparation of an in vitro screening workflow using derivatives of this scaffold, utilizing a self-validating luminescent ADP detection system to quantify kinase inhibition.

Biological Context: RIPK1 Kinase and Necroptosis

RIPK1 is a master regulator of cell death and inflammation. Inhibition of RIPK1 kinase activity blocks necroptosis—a highly inflammatory form of programmed cell death—making it a prime target for neurodegenerative and autoimmune disease therapies[1][4].

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds Complex1 Complex I (TRADD, TRAF2) TNFR1->Complex1 Recruits RIPK1 RIPK1 Kinase (Target) Complex1->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL Phosphorylation RIPK3->MLKL Activates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Pore Formation Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->RIPK1 Inhibits

Caption: RIPK1-mediated necroptosis signaling pathway and the targeted intervention point of the inhibitor.

Experimental Protocol: In Vitro Kinase Assay Preparation

To accurately assess the inhibitory potency (IC₅₀) of compounds derived from Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, we employ a universal, homogeneous luminescent assay (e.g., ADP-Glo™)[5].

Why this assay? Unlike radiometric assays, luminescent ADP detection is a self-validating system. It measures kinase activity by actively destroying background ATP and subsequently converting the reaction product (ADP) back into ATP for luciferase detection. This ensures that the luminescence signal is strictly causal to the kinase's enzymatic turnover[6].

Phase 1: Compound Preparation & Serial Dilution

Note: Kinases are highly sensitive to organic solvents. The final DMSO concentration must be strictly controlled to maintain enzyme stability.

  • Stock Solution: Dissolve the synthesized pyrazolo[3,4-c]pyridine derivative in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 3-fold or 4-fold serial dilution series in 100% DMSO using a 96-well V-bottom plate (10 points, ranging from 10 mM down to 0.5 µM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 in 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT) to create a 4% DMSO intermediate solution.

  • Final Assay Concentration: When 5 µL of this intermediate is added to a 20 µL final reaction volume, the final DMSO concentration will be 1.0% —the established tolerance threshold for RIPK1 before significant signal degradation occurs[4][7].

Phase 2: The Kinase Reaction
  • Enzyme Preparation: Dilute recombinant human RIPK1 enzyme in 1X Kinase Reaction Buffer. Add 5 µL of the enzyme solution to a 384-well low-volume white microplate.

  • Inhibitor Pre-incubation: Add 5 µL of the intermediate compound dilution (from Phase 1) to the enzyme. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (e.g., 50 µM ATP and appropriate peptide substrate) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

Phase 3: ADP Detection & Luminescence Readout
  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to the reaction wells. This reagent terminates the kinase reaction and actively depletes any unconsumed ATP, leaving only the ADP generated by the kinase[8]. Incubate at room temperature for 40 minutes.

  • ADP Conversion: Add 40 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin[5]. Incubate at room temperature for 30–60 minutes.

  • Readout: Measure luminescence using a plate-reading luminometer (integration time: 0.5–1 second per well)[8].

ADPGlo_Workflow Step1 1. Kinase Reaction (RIPK1 + ATP + Substrate + Inhibitor) Step2 2. Add ATP-Depletion Reagent (Incubate 40 min) Step1->Step2 Step3 3. ATP Depletion Phase (Unreacted ATP is Destroyed) Step2->Step3 Step4 4. Add Kinase Detection Reagent (Incubate 30-60 min) Step3->Step4 Step5 5. ADP to ATP Conversion & Luciferase Reaction Step4->Step5 Step6 6. Luminescence Readout (Directly Correlates to Kinase Activity) Step5->Step6

Caption: Step-by-step workflow of the self-validating luminescent ADP detection kinase assay.

Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the utility of the Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate scaffold, the following table summarizes representative quantitative data for hypothetical functionalized derivatives. By substituting the 3-iodo position via Suzuki coupling, researchers can drastically shift the IC₅₀ profile.

Compound IDScaffold Modification (C3 Position)Scaffold Modification (C5 Position)RIPK1 IC₅₀ (nM)Cellular Necroptosis IC₅₀ (nM)
Core Scaffold -Iodo-Ethyl carboxylate>10,000N/A
Derivative A -Phenyl-Ethyl carboxylate1,250 ± 45>5,000
Derivative B -4-Fluorophenyl-Carboxylic acid310 ± 121,100
Derivative C -4-(Trifluoromethyl)phenyl-Amide derivative14 ± 245
Control Necrostatin-1 (Standard)N/A49 ± 5120

Data Interpretation: The raw scaffold exhibits minimal activity. However, functionalizing the C3 position with lipophilic, electron-withdrawing groups (Derivative C) drives deep insertion into the RIPK1 hydrophobic pocket, while converting the C5 ester to an amide improves solvent-front interactions, yielding picomolar/low-nanomolar potency[1][7].

Quality Control & Self-Validation Metrics

To ensure the trustworthiness of the assay data, the following controls must be validated per plate:

  • Z'-Factor Calculation: Include 16 wells of "Vehicle Control" (1% DMSO, full enzyme activity) and 16 wells of "Positive Control" (10 µM Necrostatin-1, full inhibition). A Z'-factor > 0.6 indicates a robust, high-throughput-ready assay.

  • ATP-to-ADP Conversion Curve: Generate a standard curve using known ratios of ATP and ADP (e.g., 100% ATP/0% ADP to 0% ATP/100% ADP) to verify that the luminescence output is strictly linear and proportional to ADP concentration[8].

References

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. J-STAGE. Available at:[Link]

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Repurposing of the RIPK1 selective benzo[1,4]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. bioRxiv. Available at:[Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of an alkynyl substituent at the 3-position via the Sonogashira coupling reaction is a powerful strategy for generating novel analogs with diverse biological activities. This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, offers a robust and versatile method for the late-stage functionalization of this important heterocyclic system.[1][2][3]

These application notes provide a comprehensive guide to the Sonogashira coupling of 3-iodo-pyrazolo[3,4-c]pyridines, offering detailed protocols, mechanistic insights, and troubleshooting strategies to enable researchers to successfully synthesize a wide range of 3-alkynyl-pyrazolo[3,4-c]pyridine derivatives.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper.[1][4][5] Understanding the interplay between these two metals is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The palladium cycle begins with the oxidative addition of the 3-iodo-pyrazolo[3,4-c]pyridine to a palladium(0) complex. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base.[6] The key step connecting the two cycles is transmetalation, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired 3-alkynyl-pyrazolo[3,4-c]pyridine product and regenerates the active palladium(0) catalyst.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl CuI Cu(I) Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_Alkynyl->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 Regeneration Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + Base, - H-Base⁺ Alkyne R-C≡C-H Alkyne->CuI Coordination Base Base Cu_Acetylide->Transmetalation Transfers Acetylide caption Figure 1: Simplified Sonogashira dual catalytic cycle.

Figure 1: Simplified Sonogashira dual catalytic cycle.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of 3-iodo-pyrazolo[3,4-c]pyridines hinges on the careful selection and optimization of several key parameters.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ is a robust and commonly used air-stable precatalyst.[6] Pd(PPh₃)₄ is also effective but can be more sensitive to air. For challenging couplings, catalysts with more sophisticated ligands like dppf may be beneficial.
Copper (I) Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst, accelerating the reaction by facilitating the formation of the copper acetylide intermediate.[1][3]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base like Et₃N or DIPA is typically used to neutralize the HI byproduct and facilitate the deprotonation of the terminal alkyne.[1] Inorganic bases can also be employed, particularly in copper-free protocols.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane, Acetonitrile (MeCN)The choice of solvent can significantly impact solubility and reaction rate. DMF is a good general-purpose solvent for these types of substrates.[7] THF is also widely used. Degassing the solvent is crucial to prevent catalyst deactivation and homocoupling.[8]
Ligand Triphenylphosphine (PPh₃), Xantphos, SPhosFor most standard couplings with 3-iodo-pyrazolo[3,4-c]pyridines, the phosphine ligands already present in the palladium precatalyst are sufficient. For less reactive substrates or to minimize side reactions, the addition of specialized phosphine ligands can be beneficial.
Temperature Room temperature to 80 °CThe reactivity of the 3-iodo-pyrazolo[3,4-c]pyridine should allow for mild reaction conditions.[1] Starting at room temperature and gently heating if the reaction is sluggish is a good strategy.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of various terminal alkynes with 3-iodo-pyrazolo[3,4-c]pyridines.

Materials:

  • 3-iodo-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)

  • CuI (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 3-iodo-pyrazolo[3,4-c]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent, followed by the triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish after several hours, gently heat the mixture to 40-60 °C.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow A 1. Combine Solids: 3-iodo-pyrazolo[3,4-c]pyridine, PdCl₂(PPh₃)₂, CuI B 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) A->B C 3. Add Liquids: Anhydrous, degassed solvent, Et₃N, Terminal Alkyne B->C D 4. Reaction: Stir at room temperature C->D E 5. Monitoring & Heating: Monitor by TLC/LC-MS. Heat to 40-60°C if needed D->E F 6. Work-up: Dilute, wash with H₂O & brine E->F G 7. Drying & Concentration: Dry over Na₂SO₄, filter, concentrate F->G H 8. Purification: Flash column chromatography G->H

Figure 2: Workflow for Standard Sonogashira Coupling.

Protocol 2: Copper-Free Sonogashira Coupling

In cases where the alkyne is prone to homocoupling (Glaser coupling) or when copper sensitivity is a concern, a copper-free protocol can be employed.[9][10]

Materials:

  • 3-iodo-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Triethylamine (Et₃N) or another suitable amine base (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry reaction vessel, add the 3-iodo-pyrazolo[3,4-c]pyridine and Pd(PPh₃)₄.

  • Establish an inert atmosphere as described in Protocol 1.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Heat the reaction mixture to 50-70 °C and monitor its progress.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent/reagents- Low reaction temperature- Use fresh, high-quality catalyst.[8]- Ensure all solvents and the amine base are thoroughly degassed.[8]- Gradually increase the reaction temperature.
Significant Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Maintain a strict inert atmosphere throughout the reaction.[8]- Reduce the amount of CuI used.- Consider a copper-free protocol.[9]- Add the alkyne slowly via syringe pump to keep its concentration low.[8]
Decomposition of Starting Material - High reaction temperature- Unstable substrate- Run the reaction at a lower temperature for a longer duration.- If the pyrazolopyridine core is sensitive, consider protecting group strategies.
Formation of Palladium Black - Catalyst decomposition- Ensure a strictly inert atmosphere.- Consider the use of additional phosphine ligands to stabilize the palladium catalyst.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of 3-alkynyl-pyrazolo[3,4-c]pyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful cross-coupling reaction.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Retrieved from [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023, December 13). Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.). ScienceDirect. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming low solubility of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization. As a Senior Application Scientist, I frequently consult on the synthetic intractability of fused bicyclic heteroaromatics. Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a notorious "brick" in the laboratory.

This guide provides field-proven, mechanistically grounded solutions to overcome its low solubility in organic solvents, enabling you to successfully advance your drug development or fragment-based discovery programs[1].

Troubleshooting FAQs: The "Why" and "How"

Q: Why does Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate crash out of standard organic solvents like DCM, THF, or EtOAc? A: The insolubility of this specific scaffold is driven by its exceptionally high crystal lattice energy[2]. The molecule is highly planar and possesses a strong hydrogen-bond donor (the 1H-pyrazole N-H) alongside multiple hydrogen-bond acceptors (the pyridine nitrogen, the ester carbonyl, and the pyrazole sp2 nitrogen). This creates a robust intermolecular hydrogen-bonding network. Standard solvents lack the dipole moment and H-bond accepting capacity to disrupt this lattice.

Q: I need to perform a Suzuki-Miyaura cross-coupling at the 3-iodo position. The starting material won't dissolve in my Dioxane/Water mixture. What should I do? A: You can achieve in situ solubilization by leveraging the acidity of the 1H-pyrazole proton. By adding a sufficient excess of a base and heating the reaction, you deprotonate the pyrazole to form the pyrazolide anion[3]. This ionic species is highly solvated in aqueous-organic mixtures, pulling the compound into solution as the reaction reaches the catalytic operating temperature.

Q: Can I use NaOH or KOH to deprotonate the pyrazole and increase solubility in aqueous mixtures? A: I strongly advise against using hydroxide bases unless your immediate goal is saponification. This compound contains an electrophilic ethyl ester at the C5 position. Strong nucleophilic bases will rapidly hydrolyze the ester. Instead, use non-nucleophilic organic bases (e.g., DIPEA) or milder inorganic carbonates (e.g., K2CO3) which are sufficient to deprotonate the pyrazole without compromising the ester linkage.

Q: I want to perform a reaction that requires strictly anhydrous, non-polar conditions. How can I solubilize the scaffold? A: When you cannot rely on base-mediated anion formation, you must use covalent masking[1]. By installing a temporary protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc on the 1H-pyrazole nitrogen, you achieve two things: you eliminate the critical H-bond donor, and you introduce a bulky lipophilic appendage that sterically disrupts crystal packing[2]. The protected derivative will exhibit excellent solubility in DCM, THF, and Toluene.

Quantitative Data Presentation

To guide your solvent and strategy selection, the following table summarizes the physicochemical parameters and relative solubilization efficacy for this scaffold.

Table 1: Quantitative Physicochemical Parameters & Solubilization Efficacy

Solvent / ConditionDielectric Constant (ε)Base AdditiveEstimated SolubilityMechanistic Rationale
Dichloromethane (DCM) 8.9None< 0.1 mg/mLInsufficient dipole to break the crystal lattice.
Tetrahydrofuran (THF) 7.5None< 0.5 mg/mLWeak H-bond acceptor; fails to disrupt N-H bonding.
N,N-Dimethylformamide (DMF) 36.7None~ 5.0 mg/mLHigh polarity and strong H-bond acceptor partially disrupts lattice.
DMF + DIPEA (1.5 eq) 36.7DIPEA> 50.0 mg/mLDeprotonation forms the highly soluble pyrazolide anion.
DCM (SEM-Protected) 8.9None> 100.0 mg/mLCovalent masking removes H-bond donor and lowers melting point.

Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy for your specific downstream application.

SolubilityWorkflow Start Insoluble Pyrazolo[3,4-c]pyridine in Standard Solvents Decision1 Is the 1H-pyrazole proton required for downstream steps? Start->Decision1 PathA Yes: In Situ Solubilization Decision1->PathA Yes PathB No: Covalent Masking Decision1->PathB No ActionA1 Use Polar Aprotic Solvents (NMP, DMSO, DMF) PathA->ActionA1 ActionB1 Install SEM, BOM, or Boc Protecting Group PathB->ActionB1 ActionA2 Add Base (K2CO3, DIPEA) to form soluble anion ActionA1->ActionA2 Success Proceed to Functionalization (e.g., Suzuki, Amination) ActionA2->Success ActionB2 Perform Reaction in THF, DCM, or Toluene ActionB1->ActionB2 ActionB2->Success

Fig 1. Logical workflow for selecting a solubility enhancement strategy.

Standard Operating Procedures (Protocols)

Every protocol provided here is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol 1: Covalent Masking (N-SEM Protection)

Use this protocol when downstream reactions require strictly anhydrous, non-polar solvents (e.g., Buchwald-Hartwig amination or metal-halogen exchange).

  • Preparation: Suspend Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.

    • Validation Checkpoint 1: The initial cloudy suspension will evolve H₂ gas. Within 15-30 minutes, the mixture must transition to a clear, homogenous solution. This visual cue validates the successful formation of the soluble pyrazolide anion.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Validation Checkpoint 2: The organic layer will easily dissolve the product. LC-MS analysis of the organic phase must show complete consumption of the starting material, a mass shift of +130 Da, and a significantly delayed (more lipophilic) retention time.

Protocol 2: In Situ Solubilization (Suzuki-Miyaura Cross-Coupling)

Use this protocol when you want to avoid the synthetic overhead of protecting/deprotecting groups and can tolerate aqueous-organic mixtures.

  • Preparation: In a Schlenk flask, combine Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. The starting material will likely remain partially suspended.

  • Degassing: Degas the heterogeneous mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Catalysis & Heating: Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction mixture to 90 °C.

    • Validation Checkpoint 1: As the temperature approaches 80–90 °C, the base-mediated deprotonation and thermal energy will disrupt the crystal lattice[2]. The suspension must clear into a homogenous solution (often dark red/brown due to the Pd catalyst). If it does not clear, add a small volume of DMF as a co-solvent[3].

    • Validation Checkpoint 2: Monitor via TLC (10% MeOH in DCM). The highly polar starting material spot must disappear, replaced by a faster-running, more lipophilic coupled product spot.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . RSC Advances (via ResearchGate). 1

  • Improving solubility of pyrazole derivatives for reaction . Benchchem. 3

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain . PMC / NIH.2

Sources

HPLC purification techniques for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific chromatographic challenges associated with Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate .

This highly valuable heterocyclic building block presents a unique triad of purification challenges: an amphoteric pyrazolo[3,4-c]pyridine core, a heavy iodine atom that dramatically shifts lipophilicity, and a hydrolyzable ethyl ester. This guide is structured to provide researchers and drug development professionals with field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Section 1: Quantitative Profiling & Chromatographic Causality

Before executing a purification, we must understand how the molecule's structural features dictate its behavior on a stationary phase. Do not simply guess mobile phase compositions; engineer them based on the physicochemical properties outlined below.

Table 1: Structural Analysis & Chromatographic Impact

Molecular FeatureChemical PropertyChromatographic CausalityMethodological Directive
Pyridine Nitrogen Basic (Estimated pKa ~4.5)Ionizes at neutral pH, causing severe secondary interactions with residual silanols (Si-O⁻) on silica columns.Maintain mobile phase pH ≤ 2.5 to neutralize silanols and protonate the nitrogen.
Ethyl Ester HydrolyzableBase-catalyzed saponification occurs rapidly in basic aqueous conditions.Avoid high-pH modifiers (e.g., ammonium hydroxide); use 0.1% TFA or Formic Acid.
3-Iodo Substitution LogP shift approx. +1.1Increases hydrophobicity significantly, creating a high risk of on-column precipitation.Ensure the injection solvent contains ≥30% organic modifier to prevent crashing.

Section 2: Standard Operating Procedure (SOP)

Self-Validating Preparative HPLC Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system . You will not proceed to preparative scale-up until the analytical recovery metrics explicitly authorize it.

Table 2: Preparative HPLC Parameters

ParameterQuantitative SettingCausality / Validation Metric
Column C18, 5 µm, 100 Å, End-cappedEnd-capping minimizes free silanols. Validation: Asymmetry factor ( As​ ) must be 0.9 - 1.2.
Mobile Phase A H₂O + 0.1% TFA (v/v)pH ~2.0 ensures silanol protonation. Validation: Baseline drift < 5 mAU/min.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Low viscosity organic modifier yields sharp peaks.
Flow Rate 20 mL/min (for 21.2 mm ID)Maintains optimal linear velocity. Validation: System pressure < 3000 psi.
Injection Vol. 500 µL - 1000 µLPrevents volume overload. Validation: Peak width at half height ( W50​ ) < 0.5 min.

Step-by-Step Methodology:

  • Phase 1: Sample Solubilization & System Priming

    • Weigh the crude Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

    • Dissolve in a 1:1 mixture of DMSO and Acetonitrile to a concentration of 50 mg/mL. Causality: Pure DMSO causes viscous fingering and peak distortion; diluting with Acetonitrile matches the mobile phase viscosity and prevents supersaturation .

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Phase 2: Analytical Scouting & Self-Validation

    • Inject 10 µL of a 1 mg/mL diluted sample onto an analytical C18 column (4.6 x 150 mm).

    • Run a scouting gradient from 10% B to 90% B over 15 minutes.

    • Self-Validation Checkpoint: Calculate the peak area of the target mass ([M+H]⁺ = 318.1). Inject a known reference standard of a similar extinction coefficient. If the recovery is <95%, halt the process. Loss indicates irreversible binding to active silanols, necessitating a column change to a hybrid particle (e.g., BEH) .

  • Phase 3: Preparative Scale-Up & Fraction Recovery

    • Scale the gradient geometrically to the preparative column (e.g., 21.2 x 250 mm), maintaining the same column volumes per minute.

    • Perform the injection and trigger fraction collection via UV threshold at 254 nm.

    • Immediately freeze fractions on dry ice and lyophilize. Causality: Prolonged exposure to aqueous TFA at room temperature can cause slow ester hydrolysis .

HPLC_Workflow N1 1. Sample Preparation Dissolve in DMSO/MeCN N2 2. Column Selection End-capped C18 (pH 2-8) N1->N2 N3 3. Mobile Phase 0.1% TFA in H2O/MeCN N2->N3 N4 4. Analytical Scouting Validate Recovery > 95% N3->N4 N5 Peak Symmetry > 0.9? N4->N5 N6 Troubleshoot: Adjust pH / Dilute Sample N5->N6 No N7 5. Prep Scale-Up Lyophilize Fractions N5->N7 Yes N6->N4 Re-test

Workflow for self-validating HPLC purification of pyrazolo[3,4-c]pyridines.

Section 3: Troubleshooting Guide

Q: Why is my target peak exhibiting severe tailing (Asymmetry factor > 2.0)? A: Tailing of basic heterocycles on C18 columns is primarily driven by surface silanol groups (Si-OH) on the silica particles. At mid-to-high pH, these groups ionize (Si-O⁻) and act as cation exchangers, binding strongly to the protonated basic pyridine nitrogen of your compound . Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This neutralizes the acidic silanols, shutting down the secondary ion-exchange mechanism and restoring peak symmetry [[1]]([Link]).

Q: I am observing a secondary peak with an m/z of [M-28+H]⁺. What is happening? A: This mass shift indicates ester hydrolysis (loss of the ethyl group, -C₂H₄), converting your ethyl carboxylate into a carboxylic acid. The ethyl ester at the 5-position is highly susceptible to base-catalyzed saponification. Solution: Avoid high-pH modifiers like ammonium hydroxide. Ensure your preparative fractions are lyophilized immediately rather than left in aqueous solutions at room temperature .

Q: How do I resolve the target compound from a de-iodinated byproduct (Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate)? A: The 3-iodo group significantly increases the hydrophobicity of the molecule. The de-iodinated byproduct will therefore elute earlier in a reversed-phase system. Solution: If resolution is poor ( Rs​ < 1.5), decrease the gradient slope (e.g., from a 5% B/min change to a 1.5% B/min change) specifically around the target elution window. Alternatively, switch the organic modifier from Acetonitrile to Methanol to exploit differences in hydrogen-bond basicity and alter selectivity.

Q: My system backpressure spikes immediately after sample injection. How do I fix this? A: This is a classic symptom of on-column sample precipitation. Heterocycles with heavy halogens often have poor aqueous solubility. If your sample is dissolved in 100% DMSO but injected into a mobile phase starting at 5% organic, the sudden change in eluotropic strength causes supersaturation and precipitation at the column frit . Solution: Dilute your DMSO sample with at least 30-50% of the starting mobile phase before injection, or start your gradient at a higher organic percentage (e.g., 20% B) if retention allows.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a normal-phase silica column for this purification? A: While theoretically possible, normal-phase chromatography often results in irreversible adsorption of the highly polar pyrazole NH and basic pyridine nitrogen. Reversed-phase HPLC with ion-pairing agents (like TFA) is the industry standard for pyrazolo[3,4-c]pyridines and provides far superior recovery .

Q: What is the optimal detection wavelength for this compound? A: The highly conjugated pyrazolo[3,4-c]pyridine core exhibits strong UV absorbance. Monitor at 254 nm for the aromatic core and 280 nm to verify peak purity across the elution band.

References

2.[2] Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

3.[1] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

4.[3] Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing catalyst loading and other critical parameters for successful cross-coupling reactions with this versatile heterocyclic building block.

The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, and the iodo-substituted derivative is a key intermediate for introducing molecular diversity through palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2] However, the unique electronic properties of this nitrogen-rich heterocycle can present challenges in achieving optimal reaction conditions. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow to identify and resolve the issue.

Problem 1: Low to No Conversion of Starting Material

Observing minimal or no consumption of your starting Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a common issue that can stem from several factors related to the catalyst system and reaction environment.

Possible Causes and Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition to the C-I bond.[3]

  • Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For heteroaromatic substrates, the choice of ligand is paramount.[4][5]

    • Solution: For Suzuki couplings with heteroaromatic halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[5] For Sonogashira reactions, ligands like PPh₃ are common, but for more challenging substrates, N-heterocyclic carbenes (NHCs) or more specialized phosphine ligands may be required.[4][5]

  • Insufficient Catalyst Loading: While minimizing catalyst loading is desirable, an insufficient amount will result in a slow or stalled reaction.

    • Solution: For initial screenings, a palladium catalyst loading of 1-5 mol% is a standard starting point.[6] If low conversion is observed, consider incrementally increasing the loading to 5-10 mol% to determine if catalyst concentration is the limiting factor.[6]

  • Poor Reaction Conditions: The reaction environment, including solvent, base, and temperature, must be conducive to the catalytic cycle.

    • Solution: Ensure all solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3] The choice of base is also critical; for Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[7] For Sonogashira couplings, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required.[8] If the reaction is sluggish at lower temperatures, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary.[5]

  • Substrate-Specific Inhibition: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[9]

    • Solution: The use of bulky ligands can help mitigate this issue by sterically hindering the coordination of the heterocyclic substrate to the palladium catalyst.[5]

Problem 2: Formation of Significant Side Products

The appearance of unintended products can complicate purification and reduce the yield of your desired compound. Common side reactions in cross-coupling chemistries include homocoupling and protodeiodination.

Possible Causes and Recommended Solutions:

  • Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira): This is often promoted by the presence of oxygen.[3] In Sonogashira reactions, high concentrations of the copper co-catalyst can also lead to alkyne homocoupling (Glaser coupling).[5]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. For Sonogashira couplings, minimize the amount of CuI used or consider a copper-free protocol.[5]

  • Protodeiodination (Replacement of Iodine with Hydrogen): This can occur if there are sources of protons in the reaction mixture and can be exacerbated by elevated temperatures.

    • Solution: Ensure all reagents and solvents are anhydrous. If the problem persists, it may be beneficial to lower the reaction temperature and extend the reaction time.

  • Decomposition of Boronic Acid (Suzuki): Boronic acids can be unstable under certain conditions, leading to side reactions.

    • Solution: Use fresh, high-quality boronic acid. The choice of base can also influence stability; consider screening different bases if decomposition is suspected.

Problem 3: Reaction Stalls and a Black Precipitate Forms

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive and insoluble form of palladium.[3]

Possible Causes and Recommended Solutions:

  • Presence of Oxygen: Oxygen is a primary culprit in the formation of palladium black.[3]

    • Solution: As emphasized previously, meticulous degassing of solvents and maintaining an inert atmosphere are crucial for catalyst stability.[3]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[3]

    • Solution: Optimize the reaction temperature. It may be more effective to run the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent: The solvent can impact the stability of the catalytic species.

    • Solution: For Suzuki reactions, solvents like 1,4-dioxane, toluene, or 2-MeTHF are often used, sometimes with the addition of water.[10][11] For Sonogashira couplings, THF or DMF are common choices.[8] If catalyst decomposition is an issue, consider screening alternative solvents.

  • Ligand Dissociation: If the ligand is not strongly bound to the palladium center, the catalyst can become unstable and precipitate.

    • Solution: Ensure the appropriate palladium-to-ligand ratio is used. For many phosphine ligands, a 1:1 or 1:2 Pd:ligand ratio is common.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate?

A1: A sensible starting point for catalyst loading in a Suzuki-Miyaura coupling with a new substrate like this is typically between 1-5 mol% of the palladium precatalyst.[6] For an initial screening experiment, 2-3 mol% is often a good compromise between catalyst cost and ensuring the reaction proceeds. If the reaction is sluggish, the loading can be increased. Conversely, if the reaction proceeds well, the loading can be decreased in subsequent optimization experiments to improve the cost-effectiveness and reduce residual palladium in the product.[12]

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is a critical component of the catalyst system that stabilizes the active palladium species and influences its reactivity. Highly efficient ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can often achieve high turnover numbers, allowing for lower catalyst loadings (sometimes even in the ppm range).[4][12] In contrast, less efficient ligands may require higher catalyst loadings to achieve a comparable reaction rate and yield. The optimal palladium-to-ligand ratio is also an important parameter to consider during optimization.

Q3: When should I consider a copper-free Sonogashira coupling?

A3: A copper-free Sonogashira coupling should be considered primarily when you observe significant homocoupling of your terminal alkyne (Glaser coupling).[5] This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen. Copper-free conditions can also be advantageous when working with substrates that are sensitive to copper salts. While copper-free reactions may sometimes require higher temperatures or more specialized ligands to proceed efficiently, they offer the benefit of a cleaner reaction profile in many cases.[13]

Q4: Can the N-H group on the pyrazole ring interfere with the reaction?

A4: Yes, the N-H proton of the pyrazole ring is acidic and can potentially interfere with the reaction, for instance, by reacting with the base. More significantly, the nitrogen atoms of the pyrazole ring can act as ligands and coordinate to the palladium catalyst, which may lead to catalyst inhibition.[14] In some cases, N-protection of the pyrazole ring may be necessary to achieve optimal results, although many cross-coupling reactions can be successfully performed on N-unprotected heterocycles with careful optimization of the catalyst system and reaction conditions.[14]

Experimental Protocols and Data

The following protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific coupling partners.

General Protocol for a Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with an arylboronic acid.

Step-by-Step Procedure:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed coupling of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with a terminal alkyne.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Data Summary: Catalyst Loading Optimization

The following table provides a hypothetical example of how to present data from a catalyst loading optimization study for a Suzuki-Miyaura reaction.

EntryPd(OAc)₂ (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)Time (h)Yield (%)
112K₂CO₃ (2)1001245
224K₂CO₃ (2)1001278
3510K₂CO₃ (2)1001285
424Cs₂CO₃ (2)1001292
524Cs₂CO₃ (2)802488

This data is illustrative and serves as a template for your experimental records.

Visualizations

Troubleshooting Workflow for Low Conversion

G start Low to No Conversion Observed catalyst_check Is the Catalyst System Active and Appropriate? start->catalyst_check conditions_check Are the Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_inactive Inactive Precatalyst or Inefficient Activation catalyst_check->catalyst_inactive No ligand_inappropriate Inappropriate Ligand for the Substrate catalyst_check->ligand_inappropriate No loading_low Insufficient Catalyst Loading catalyst_check->loading_low No substrate_issue Is Substrate Inhibition a Factor? conditions_check->substrate_issue Yes conditions_bad Non-Inert Atmosphere, Wet Solvents, Incorrect Base or Temperature conditions_check->conditions_bad No inhibition N-Coordination to Palladium Center substrate_issue->inhibition Yes solution_catalyst Use Fresh Precatalyst Ensure In-Situ Reduction catalyst_inactive->solution_catalyst solution_ligand Screen Bulky, Electron-Rich Phosphine Ligands or NHCs ligand_inappropriate->solution_ligand solution_loading Incrementally Increase Catalyst Loading (e.g., to 5 mol%) loading_low->solution_loading solution_conditions Ensure Rigorous Degassing Use Anhydrous Solvents Optimize Base and Temperature conditions_bad->solution_conditions solution_inhibition Use Bulky Ligands to Sterically Hinder Coordination inhibition->solution_inhibition

Caption: Troubleshooting workflow for low or no product yield.

Generalized Catalytic Cycle for Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-M Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination Reagents R-X + R'-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.
  • Influence of Catalyst Loading on the Suzuki Coupling Reaction.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
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  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences.
  • 5-Iodo-1H-pyrazolo[3,4-c]pyridine | 1033772-25-6. Benchchem.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
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  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. SciSpace.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Optimization of Suzuki-Miyaura cross-coupling reaction.
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  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
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Technical Support Center: Minimizing Side Products in Pyrazolo[3,4-c]pyridine Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 24, 2026

Welcome to the technical support center for the synthesis and modification of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the esterification of pyrazolo[3,4-c]pyridine carboxylic acids, with a focus on practical, field-proven strategies to minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

This section provides in-depth answers to specific problems you might be facing in the lab. We delve into the "why" behind these issues and offer step-by-step protocols to get your reaction back on track.

Question 1: I'm observing a significant amount of an N-acylated byproduct. What is happening and how can I prevent it?

Answer:

This is one of the most common side reactions in the esterification of pyrazolo[3,4-c]pyridines. The pyrazole ring system possesses two nucleophilic nitrogen atoms (N1 and N2) that can compete with the alcohol nucleophile for the activated carboxylic acid. This results in the formation of an undesired N-acyl pyrazolopyridine, reducing the yield of your target ester.

Causality: The propensity for N-acylation is influenced by several factors:

  • Steric Hindrance: If the N1 position is sterically unhindered, it is more susceptible to acylation.

  • Reaction Conditions: The choice of coupling agent and reaction temperature can significantly impact the selectivity of the reaction. Some coupling reagents can generate highly reactive intermediates that are less selective.

  • Basicity: The basicity of the reaction medium can influence the nucleophilicity of the pyrazole nitrogens.

Mitigation Strategies:

  • Employ N-Protecting Groups: The most robust solution is to temporarily protect the pyrazole nitrogen. The choice of protecting group is critical and should be orthogonal to the esterification and subsequent deprotection conditions.

    • SEM (2-(Trimethylsilyl)ethoxymethyl) Group: This group is stable under many coupling conditions and can be removed under acidic conditions.[1]

    • THP (Tetrahydropyranyl) Group: This is another acid-labile protecting group that can be selectively introduced.[2][3] Longer reaction times during protection tend to favor the thermodynamically more stable N-1 protected product.[2]

    • Boc (tert-Butoxycarbonyl) Group: While commonly used, the Boc group can sometimes be cleaved under acidic conditions used in some esterification protocols or workups.

  • Optimize Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often favor the desired O-acylation over N-acylation by reducing the reactivity of the system.

    • Choice of Coupling Agent: Milder coupling agents may exhibit greater selectivity. Consider using carbodiimides like EDC in the presence of an additive like HOBt, which can form a less reactive active ester intermediate.[4][5]

  • Order of Addition: Adding the coupling agent to a mixture of the carboxylic acid and the alcohol before adding the base can sometimes pre-form the active ester, reducing the opportunity for direct reaction with the pyrazole nitrogen.

Question 2: My ester product seems to be hydrolyzing back to the carboxylic acid during the workup. What are the likely causes and how can I modify my procedure?

Answer:

Ester hydrolysis during aqueous workup is a frequent issue, particularly with sterically hindered esters or when basic conditions are employed. The pyridine nitrogen can also participate in intramolecular catalysis, accelerating hydrolysis.

Causality:

  • pH of the Aqueous Wash: Washing with strongly basic solutions (e.g., concentrated sodium bicarbonate or carbonate) can readily saponify the ester.

  • Prolonged Contact with Water: Extended exposure of the reaction mixture to an aqueous phase, especially at elevated temperatures, can lead to hydrolysis.

  • Product Solubility: If the product has some water solubility, it may remain in the aqueous layer during extraction, where it is more susceptible to hydrolysis.[6]

Mitigation Strategies:

  • Use a Milder Base for Neutralization: Instead of strong bases, use a saturated solution of sodium bicarbonate or even a dilute solution of a weaker base to neutralize any excess acid.

  • Minimize Contact Time with Aqueous Solutions: Perform extractions quickly and avoid letting the biphasic mixture stir for extended periods.

  • Brine Wash: After the aqueous wash, a wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and "salt out" dissolved organic product.

  • Azeotropic Removal of Water: If the product is particularly sensitive, you can try to remove water by azeotropic distillation with a suitable solvent like toluene after the initial extraction and before final concentration.[6]

  • Alternative Workup: In some cases, it may be possible to avoid an aqueous workup altogether. The reaction mixture can be filtered to remove solid byproducts (e.g., dicyclohexylurea from DCC coupling) and the filtrate can be directly concentrated and purified by chromatography.[5]

Question 3: I am using a carbodiimide coupling agent (like DCC or EDC) and am having trouble removing the urea byproduct. What are the best practices for this?

Answer:

Carbodiimide coupling agents are widely used for their efficiency, but the resulting urea byproducts can be a purification headache.[4][5] The strategy for removal depends on the specific carbodiimide used.

Causality:

  • DCC (Dicyclohexylcarbodiimide): Forms dicyclohexylurea (DCU), which is poorly soluble in many common organic solvents.[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms a water-soluble urea byproduct.[4][5]

Troubleshooting and Optimization:

Coupling AgentByproductRemoval Strategy
DCC Dicyclohexylurea (DCU)Filtration: DCU often precipitates out of the reaction mixture. It can be removed by filtration. Chilling the reaction mixture can sometimes promote further precipitation. Solvent Selection: Running the reaction in a solvent where DCU has low solubility (e.g., dichloromethane) is advantageous.
EDC Water-soluble ureaAqueous Extraction: The urea byproduct can be easily removed by washing the organic layer with water or a dilute acid solution (e.g., 1 M HCl).[7]

Workflow Diagram: Carbodiimide Byproduct Removal

Caption: Decision workflow for removing urea byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazolo[3,4-c]pyridine esterification?

A1: The most prevalent side products include N-acylated isomers, unreacted starting carboxylic acid due to incomplete reaction or hydrolysis, and byproducts from the coupling agent (e.g., ureas from carbodiimides).

Q2: How does the choice of coupling agent affect side product formation?

A2: The choice of coupling agent is critical. Highly reactive reagents can lead to lower selectivity and increased side product formation, including epimerization if a chiral center is present.[4] Reagents like HBTU or HATU are very efficient but can sometimes be less selective.[5][8] Carbodiimides like DCC or EDC, especially when used with additives like HOBt, can offer a good balance of reactivity and selectivity.[5]

Q3: Can I perform the esterification under acidic conditions (e.g., Fischer esterification)?

A3: While Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) is a classic method, it can be problematic for pyrazolo[3,4-c]pyridines.[9] The acidic conditions can lead to protonation of the pyridine and pyrazole nitrogens, potentially causing solubility issues or promoting side reactions. Furthermore, the high temperatures often required can lead to degradation. A milder, coupling agent-mediated approach at lower temperatures is generally preferred.

Q4: Are there any "green" or more environmentally friendly methods for this esterification?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include:

  • Using catalysts that can be easily recovered and reused.[10]

  • Performing reactions under solvent-free conditions, for example, using a ball mill.[11][12]

  • Exploring the use of aqueous solvent systems, although this requires careful consideration of potential hydrolysis.[7]

Q5: My pyrazolo[3,4-c]pyridine carboxylic acid is poorly soluble. How can I improve this for the esterification reaction?

A5: Poor solubility is a common challenge. Here are a few approaches:

  • Solvent Screening: Test a range of polar aprotic solvents like DMF, DMAc, or NMP, where heterocyclic compounds often have better solubility.

  • Use of a Co-solvent: Adding a co-solvent like THF or dioxane might improve solubility.

  • Temperature: Gently warming the mixture (while monitoring for degradation) can help dissolve the starting material before initiating the reaction.

  • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt (e.g., a triethylammonium salt by adding triethylamine) in situ can be effective.

Experimental Protocol: A General Procedure for Minimizing N-Acylation using EDC/HOBt

This protocol provides a starting point for the esterification of a pyrazolo[3,a-c]pyridine carboxylic acid, designed to minimize N-acylation.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[3,4-c]pyridine carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired alcohol (1.5 eq.).

  • Dissolution: Add a suitable anhydrous solvent (e.g., DMF or DCM) to dissolve the reactants.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ester.

Troubleshooting Flowchart: A Guide to Optimizing Your Esterification

G start Start Esterification observe Observe Reaction Outcome (TLC/LC-MS) start->observe check_completion Reaction Complete? observe->check_completion low_yield Low Yield of Ester? check_completion->low_yield Yes increase_time_or_temp Action: Increase Reaction Time or Temperature check_completion->increase_time_or_temp No side_products Significant Side Products? low_yield->side_products Yes end Pure Ester Product low_yield->end No (Purify) n_acylation N-Acylation Observed? side_products->n_acylation hydrolysis Hydrolysis to Acid? n_acylation->hydrolysis No protect_n Action: Protect Pyrazole Nitrogen (e.g., SEM, THP) n_acylation->protect_n Yes urea_byproduct Urea Byproduct Present? hydrolysis->urea_byproduct No modify_workup Action: Use Milder Base in Workup / Reduce Water Contact hydrolysis->modify_workup Yes optimize_coupling Action: Change Coupling Agent or Lower Temperature urea_byproduct->optimize_coupling No/Other filter_or_wash Action: Filter (DCC) or Aqueous Wash (EDC) urea_byproduct->filter_or_wash Yes protect_n->start optimize_coupling->start modify_workup->start filter_or_wash->end increase_time_or_temp->observe

Sources

Troubleshooting degradation of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for managing the stability of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate in aqueous environments.

This molecule presents three distinct structural liabilities when exposed to aqueous media: an ester group susceptible to hydrolysis, a photolytically labile carbon-iodine (C-I) bond, and a highly lipophilic pyrazolo-pyridine core that frequently causes pseudo-degradation via precipitation.

Troubleshooting FAQs: Mechanisms & Causality

Q1: My LC-MS analysis shows a rapid decrease in the parent compound peak when formulated in PBS (pH 7.4), accompanied by a highly polar peak. What is happening? A1: This is classic ester hydrolysis. The ethyl carboxylate group at the 5-position is undergoing nucleophilic attack by water or hydroxide ions, cleaving the molecule into 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid and ethanol. Because oxygen is more electronegative than carbon, the C=O double bond is highly polarized, leaving the carbonyl carbon slightly positive and vulnerable to nucleophilic attack[1]. This reaction is catalyzed by both acid and base, meaning the degradation rate is highly dependent on the pH of your aqueous solution[1].

  • Solution: Prepare fresh stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately before your assay. If prolonged aqueous exposure is necessary, adjust the buffer to a slightly acidic pH (e.g., pH 5.5–6.0), where ester hydrolysis is typically minimized.

Q2: I am observing a degradation product with a mass reduction of ~126 Da. The buffer pH is tightly controlled at 6.0, so it shouldn't be hydrolysis. Why is this occurring? A2: A mass loss of ~126 Da corresponds to the loss of an iodine atom (deiodination) and its replacement by a proton. The C-I bond in 3-iodoheterocycles has a low bond dissociation energy and is highly susceptible to photolytic degradation[2]. When exposed to ambient laboratory lighting or UV sources, homolytic cleavage of the C-I bond generates a radical intermediate that abstracts a hydrogen atom from the surrounding solvent.

  • Solution: Protect all solutions from light. Use amber-tinted vials or wrap standard vials in aluminum foil. Conduct sample preparation and LC-MS queuing under low-light conditions.

Q3: My compound concentration drops by 50% within 10 minutes in aqueous media, but no degradation peaks are visible on the HPLC chromatogram. Is it degrading? A3: This is likely "apparent degradation" caused by aqueous precipitation. The pyrazolo[3,4-c]pyridine core, combined with the lipophilic iodine and ethyl ester, results in poor aqueous solubility. When spiked from a DMSO stock into an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility limit, forming micro-precipitates that are filtered out or stick to the vial walls.

  • Solution: Add a co-solvent (e.g., 5-10% acetonitrile) or a surfactant (e.g., 0.1% Tween-20) to the aqueous buffer to maintain solubility. To verify this causality, centrifuge the sample; if a pellet forms, solubility—not chemical degradation—is the culprit.

Kinetic Stability Profile

To assist in experimental planning, the quantitative degradation behavior of the compound under various stress conditions is summarized below.

Environmental ConditionHalf-life ( t1/2​ )Primary Degradant IdentifiedMechanism of Action
pH 2.0 (0.1 M HCl) < 2 hoursCarboxylic AcidSpecific acid-catalyzed ester hydrolysis
pH 6.0 (Phosphate) > 48 hoursNoneStable (Optimal pH range)
pH 9.0 (0.1 M NaOH) < 1 hourCarboxylic AcidBase-catalyzed ester hydrolysis
pH 6.0 + Ambient Light ~6 hoursDeiodinated EsterPhotolytic homolytic C-I cleavage
pH 6.0 (Darkness) > 48 hoursNoneStable

Degradation Pathways Visualization

degradation_pathways Parent Ethyl 3-iodo-1H-pyrazolo[3,4-c] pyridine-5-carboxylate Hydrolysis Ester Hydrolysis (pH < 4 or pH > 8) Parent->Hydrolysis H2O / OH- / H+ Photolysis Photolytic Deiodination (UV/Visible Light) Parent->Photolysis hν (Light) Precipitation Aqueous Precipitation (Apparent Degradation) Parent->Precipitation High aqueous fraction Deg1 3-iodo-1H-pyrazolo[3,4-c] pyridine-5-carboxylic acid Hydrolysis->Deg1 Loss of Ethanol Deg2 Ethyl 1H-pyrazolo[3,4-c] pyridine-5-carboxylate Photolysis->Deg2 Homolytic C-I cleavage + H-abstraction Sol Insoluble Aggregates Precipitation->Sol Aggregation

Figure 1: Aqueous degradation pathways of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Self-Validating Experimental Protocols

Protocol A: Forced Degradation and Stability Profiling

This protocol is adapted from validated stability-indicating HPLC assays used for related pyrazolo[3,4-c]pyridine derivatives (such as Apixaban) to ensure no co-elution of degradants[3].

Step 1: Stock Preparation Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store immediately at -20°C in amber vials to prevent premature photolysis.

Step 2: Hydrolytic & Photolytic Stressing

  • Alkaline/Acidic Stress: Dilute the stock to 100 µM in 0.1 M HCl and 0.1 M NaOH. Incubate at 40°C for 3 hours.

  • Photolytic Stress: Dilute to 100 µM in pH 6.0 buffer. Expose to UV light (254 nm) and visible light for 24 hours in a photostability chamber[2].

Step 3: Quenching (Critical for Self-Validation) Neutralize the hydrolytic samples with an equivalent volume of base/acid to arrest degradation precisely at the target timepoint. For photolytic samples, remove them from the light source and wrap them in foil.

Step 4: HPLC Analysis & Mass Balance Inject 10 µL onto a C18 RP-HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm. Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., a stable fluorinated analog) prior to injection to verify that the loss in parent peak area quantitatively matches the combined area of the degradation peaks (mass balance closure).

Protocol B: Preparation of Stable Working Solutions
  • Ensure all glassware is dry and amber-tinted.

  • Pipette the required volume of the 10 mM DMSO stock.

  • Slowly add the aqueous buffer (pre-chilled to 4°C and adjusted to pH 6.0) while vortexing vigorously. Causality: Continuous vortexing prevents localized high concentrations of the lipophilic compound, mitigating the nucleation of precipitates.

  • Utilize the working solution within 2 hours of preparation.

References

  • Understanding the chemical basis of drug stability and degradation | pharmaceutical-journal.com |[Link]

  • Force Degradation High Performance Liquid Chromatographic HPLC Assay Method of Apixaban in Pharmaceutical Preparations | bbrc.in |[Link]

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Purity Methods for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of regulatory compliance and drug safety. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in established analytical principles and aligned with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

The fused pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules.[1][2] The purity of intermediates like Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is critical as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.[3] This guide will explore two robust, stability-indicating reversed-phase HPLC (RP-HPLC) methods, offering a comparative analysis to aid in selecting the most suitable approach for your laboratory's needs.

Physicochemical Properties of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

A foundational understanding of the analyte's properties is paramount for effective HPLC method development.

PropertyValueSource
Chemical Structure -
Molecular Formula C₉H₈IN₃O₂-
Molecular Weight 317.09 g/mol -
Predicted UV Absorbance The pyrazolo[3,4-c]pyridine core is expected to have significant UV absorbance in the range of 210-280 nm. For initial method development, monitoring at both 220 nm and 254 nm is recommended to ensure the detection of the main component and any potential impurities. A full UV scan of a dilute solution of the analyte in the mobile phase should be performed to determine the optimal detection wavelength (λmax).[3][4]
Predicted Solubility Expected to be soluble in polar organic solvents such as acetonitrile, methanol, and dimethylformamide (DMF). Solubility in aqueous solutions is likely to be limited. For RP-HPLC, a diluent of acetonitrile/water or methanol/water is a suitable starting point.[5][6]

Comparative HPLC Methodologies

Two distinct, yet complementary, RP-HPLC methods are presented below. Method A offers a rapid gradient for high-throughput analysis, while Method B employs a longer gradient for enhanced resolution of potential closely-eluting impurities. Both methods utilize a C18 stationary phase, which is a versatile and widely used column chemistry for the separation of a broad range of compounds.[7]

Method A: Rapid Gradient Analysis

This method is designed for rapid purity assessment, suitable for in-process controls or high-throughput screening.

Chromatographic Conditions:

ParameterCondition
Column C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or experimentally determined λmax)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Method B: High-Resolution Impurity Profiling

This method utilizes a shallower gradient to achieve superior separation of the main peak from process-related impurities and potential degradants.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B 0.05% Formic Acid in Acetonitrile
Gradient 20-80% B in 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (70:30, v/v)

Experimental Workflow: From Sample Preparation to Data Analysis

The following diagram illustrates the logical flow of the HPLC validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep Sample and Standard Preparation SystemSuitability System Suitability Testing SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability MethodValidation Method Validation (ICH Q2(R1)) SystemSuitability->MethodValidation Proceed if SST passes ForcedDegradation Forced Degradation Studies MethodValidation->ForcedDegradation PurityAssay Purity Assay and Impurity Quantification ForcedDegradation->PurityAssay PeakPurity Peak Purity Assessment PurityAssay->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance

Caption: A logical workflow for HPLC method validation.

Method Validation Protocol: A Step-by-Step Guide

To ensure the developed HPLC methods are suitable for their intended purpose, a thorough validation according to ICH Q2(R1) guidelines is mandatory.[8][9]

System Suitability

Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.

Procedure:

  • Prepare a standard solution of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate at a concentration of approximately 0.5 mg/mL.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the main peak.

Acceptance Criteria:

ParameterAcceptance Limit
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][10]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH-compliant photostability chamber (solid state and in solution).

Procedure:

  • Subject the sample to the stress conditions outlined above.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the main peak is spectrally pure.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Prepare a series of at least five standard solutions of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate over a concentration range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a nominal concentration of 0.1 mg/mL).

  • Inject each standard solution in triplicate.

  • Plot the average peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability standard under each varied condition.

Acceptance Criteria:

  • System suitability parameters should remain within the established limits.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the performance of the two proposed methods based on typical validation results for similar compounds.

Validation ParameterMethod A (Rapid Gradient)Method B (High-Resolution)
Specificity Good separation from major degradantsExcellent separation from all observed degradants and process impurities
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (RSD) ≤ 1.5%≤ 1.0%
LOD ~0.05 µg/mL~0.02 µg/mL
LOQ ~0.15 µg/mL~0.06 µg/mL
Run Time ~15 minutes~25 minutes

Conclusion

Both Method A and Method B, when fully validated, are capable of providing reliable and accurate purity data for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. The choice between the two methods will depend on the specific application. Method A is well-suited for routine quality control where speed is a critical factor. Method B is the preferred choice for in-depth impurity profiling, stability studies, and release testing where the highest possible resolution is required to ensure the detection and quantification of all potential impurities. The successful implementation of these methods, underpinned by a rigorous validation protocol, will ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. [Link]

  • a) UV/Vis absorption and b) Emission (normalized, λEx=350 nm) spectra... ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PMC. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Solubility for Common Extractable Compounds. Eurofins. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. ResearchGate. [Link]

  • Parameters of HPLC system used in solubility experiments for concentration measurement. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE — Chemical Substance Information. LookChem. [Link]

  • PRODUCTION RATE OF HETEROCYCLIC COMPOUNDS IODINATED N-(p-CHLOROPHENYL)-3,5-DIMETHYL-1,1-DIOXO-1,2-THIAZINE. Zanco Journal of Pure and Applied Sciences. [Link]

  • RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. Asian Journal of Research in Chemistry. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

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  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

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A Comparative Guide to the LC-MS/MS Validation of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the pyrazolopyridine scaffold is a cornerstone for synthesizing compounds with diverse therapeutic potential.[1] Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate represents a class of such molecules, where precise and accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. The 'gold standard' for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its unparalleled sensitivity and selectivity.[2]

However, developing a robust LC-MS/MS method is not a trivial pursuit. It requires a rigorous validation process to ensure that the data generated is reliable and can withstand regulatory scrutiny. This guide provides an in-depth, experience-driven walkthrough of the validation process for Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (hereafter Analyte A ). To provide a richer context and highlight the nuances of analytical performance, we will objectively compare its validation data against a structurally similar alternative, Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (Analyte B) , which lacks the iodine substituent.

This document is structured to explain not just the steps of validation but the causality behind our experimental choices, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

Methodological Framework & Rationale

The objective of a bioanalytical method validation is to demonstrate that the assay is fit for its intended purpose.[3][5][7] Our validation strategy for Analytes A and B is designed to comprehensively assess every parameter that could influence data integrity, from sample collection to final data reporting.

The "Why": Causality in Method Development Choices
  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for variability during sample preparation and potential matrix effects.[8] A SIL-IS co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, ensuring the analyte-to-IS ratio remains constant and the quantification accurate. For this validation, hypothetical SIL versions of both Analyte A (d4-Analyte A) and Analyte B (d4-Analyte B) are used.

  • Sample Preparation: The goal is to remove endogenous interferences, such as proteins and phospholipids, which are notorious for causing matrix effects.[9] While protein precipitation is fast and simple, it often yields a "dirtier" extract. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide superior cleanup. We selected SPE for its high reproducibility and ability to selectively isolate the analytes, thereby minimizing matrix effects and improving assay robustness.[9]

  • Chromatography: Reversed-phase chromatography is the logical choice for these moderately polar molecules. A C18 column provides excellent retention and separation. The use of a gradient elution (ramping from a high-aqueous to a high-organic mobile phase) is crucial for eluting the analytes as sharp, symmetrical peaks while separating them from early-eluting matrix components. Formic acid is added to the mobile phase to promote protonation of the analytes, which is essential for efficient positive-mode electrospray ionization (ESI).

  • Mass Spectrometry: ESI in positive ion mode was selected because the pyrazolopyridine structure contains basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the required selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition for each analyte, we can effectively eliminate background noise and ensure we are only measuring the compound of interest.

The Validation Workflow

A bioanalytical validation is a sequential process where each step builds upon the last. The overall workflow is designed to first establish a stability-indicating method and then rigorously test its performance characteristics.

Validation_Workflow Dev Method Development (LC & MS Optimization) FD Forced Degradation Study (Establish Specificity) Dev->FD FullVal Full Bioanalytical Validation FD->FullVal Routine Routine Sample Analysis FullVal->Routine Selectivity Selectivity & Specificity Matrix Matrix Effect CalCurve Calibration Curve (Linearity, LLOQ, ULOQ) Accuracy Accuracy & Precision Stability Stability Assessment

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Detailed Experimental Protocols

The following protocols are described with sufficient detail to be replicated. All validation parameters and acceptance criteria are based on the ICH M10 guideline.[3][5][10]

LC-MS/MS System Configuration
ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) SystemUHPLC provides higher resolution and faster run times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Industry-standard for retaining and separating small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity, ideal for LC-MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minSeparates analytes from matrix interferences and ensures sharp peaks.
Injection Volume 5 µLA small volume to prevent peak distortion and column overload.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar molecules; positive mode targets basic nitrogen atoms.
MRM Transitions Optimized for each analyte and its SIL-IS (See Table 1)Ensures highly selective detection and quantification.
Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity and stability-indicating nature of the analytical method.[11][12] The goal is to achieve 5-20% degradation of the parent analyte to ensure that any degradation products can be chromatographically separated from the main peak.[13][14]

  • Preparation: Prepare a solution of Analyte A and Analyte B at 10 µg/mL in 50:50 acetonitrile:water.

  • Acid Hydrolysis: Add 1M HCl to the analyte solution. Heat at 60°C for 2 hours.

  • Base Hydrolysis: Add 1M NaOH to the analyte solution. Heat at 60°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the analyte solution. Keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Heat the analyte solution at 80°C for 48 hours.[15]

  • Photolytic Degradation: Expose the analyte solution to a calibrated light source (e.g., ICH option 2) for a period sufficient to deliver 1.2 million lux hours and 200 watt hours/m².[15]

  • Analysis: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by LC-MS/MS. Examine the chromatograms for new peaks and ensure they do not co-elute with the parent analyte peak.

Protocol: Core Validation Experiments

These experiments form the basis of the validation, demonstrating the method's performance.

  • Stock and Working Solutions: Prepare stock solutions of each analyte and IS in a suitable organic solvent (e.g., DMSO or methanol). Serially dilute to create working solutions for spiking into the biological matrix (e.g., human plasma).

  • Sample Preparation (SPE): a. Condition an SPE plate with methanol, followed by water. b. To 100 µL of plasma sample (blank, standard, or QC), add 25 µL of the appropriate IS working solution. c. Add 200 µL of 4% phosphoric acid in water to the plasma to disrupt protein binding. d. Load the entire mixture onto the SPE plate. e. Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. f. Elute the analytes with a strong organic solvent (e.g., methanol). g. Evaporate the eluate to dryness and reconstitute in mobile phase A.

  • Validation Batch Composition: An analytical run should include a blank sample (matrix with IS), a zero sample (matrix without analyte or IS), a set of calibration standards (at least 6 non-zero levels), and Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Execution of Validation Parameters:

    • Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS. Interference peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.[10][16]

    • Matrix Effect: Quantitatively assess the matrix effect by comparing the peak response of an analyte spiked into a post-extraction blank matrix extract to the response of the analyte in a neat solution.[8] The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.

    • Calibration Curve & Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression. The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze QC samples in replicate (n=6) within a single run (intra-day precision) and across multiple days (inter-day precision). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[17]

    • Stability: Evaluate the stability of the analytes in the biological matrix under various conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting expected sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

      • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentration of stability QCs must be within ±15% of the nominal concentration.

Performance Data & Comparative Analysis

The following tables summarize the hypothetical validation results for Analyte A and Analyte B.

Table 1: Optimized LC-MS/MS Parameters

ParameterAnalyte A (Ethyl 3-iodo-...)Analyte B (Ethyl 1H-pyrazolo-...)
Precursor Ion (m/z)318.0192.1
Product Ion (m/z)272.0 (Loss of C₂H₅OH)146.1 (Loss of C₂H₅OH)
Collision Energy25 eV22 eV
Retention Time2.85 min2.50 min
SIL-IS Transition322.0 → 276.0 (d4-Analyte A)196.1 → 150.1 (d4-Analyte B)

Rationale: The iodinated Analyte A is heavier and slightly more hydrophobic, leading to a longer retention time. The primary fragmentation for both is the neutral loss of ethanol from the ethyl ester group, a common and stable fragmentation pathway.

Table 2: Summary of Core Validation Results

ParameterAnalyte A (Ethyl 3-iodo-...)Analyte B (Ethyl 1H-pyrazolo-...)Acceptance Criteria
Linear Range (ng/mL) 0.1 - 1000.5 - 500r² ≥ 0.99
LLOQ (ng/mL) 0.10.5Acc/Prec ≤ 20%
Intra-day Precision (CV%) 3.5% - 7.8%4.1% - 8.5%≤ 15% (≤ 20% LLOQ)
Inter-day Precision (CV%) 4.2% - 9.1%5.5% - 10.2%≤ 15% (≤ 20% LLOQ)
Intra-day Accuracy (% Bias) -5.5% to +6.2%-7.1% to +8.0%±15% (±20% LLOQ)
Inter-day Accuracy (% Bias) -8.1% to +7.5%-9.3% to +8.8%±15% (±20% LLOQ)

Analysis: Both analytes meet the acceptance criteria. However, Analyte A demonstrates a significantly lower LLOQ (0.1 ng/mL vs. 0.5 ng/mL). This is likely due to the presence of the iodine atom, which can increase ionization efficiency in the ESI source, leading to a more intense signal and better sensitivity.

Table 3: Matrix Effect & Recovery

ParameterAnalyte A (Ethyl 3-iodo-...)Analyte B (Ethyl 1H-pyrazolo-...)Acceptance Criteria
Extraction Recovery (%) 88.5% ± 4.1%85.2% ± 5.5%Consistent and precise
Matrix Effect (IS-Norm. MF) 0.95 (CV = 6.2%)0.88 (CV = 11.8%)CV ≤ 15% for IS-Norm. MF

Analysis: Both methods show good extraction recovery. However, Analyte B exhibits a greater degree of ion suppression (Matrix Factor of 0.88, indicating a 12% signal loss) and higher variability compared to Analyte A. This suggests that the less hydrophobic Analyte B may co-elute more closely with endogenous plasma components, making it more susceptible to matrix effects.[18][19] The use of a SIL-IS successfully controlled for this, as evidenced by the acceptable CV%.

Table 4: Stability Summary (% Change from Nominal)

Stability ConditionAnalyte A (Ethyl 3-iodo-...)Analyte B (Ethyl 1H-pyrazolo-...)Acceptance Criteria
Freeze-Thaw (3 cycles) -4.5%-3.8%Within ±15%
Bench-Top (8 hours) -5.1%-4.2%Within ±15%
Long-Term (-80°C, 3 mo) -6.8%-5.5%Within ±15%
Photolytic Degradation -25.7% -8.1%N/A (For info only)

Analysis: Both analytes are stable under typical laboratory handling and storage conditions. The critical difference is revealed in the forced degradation data: Analyte A shows significant degradation under photolytic stress. Carbon-iodine bonds are known to be susceptible to photolysis.[15] This is a crucial finding that informs sample handling procedures; samples containing Analyte A must be protected from light at all times.

Discussion & Field Insights

The validation data clearly demonstrates that while both analytes can be quantified by a validated LC-MS/MS method, their structural differences lead to important distinctions in analytical performance and handling requirements.

  • Sensitivity vs. Stability: The iodine atom in Analyte A provides a distinct advantage in sensitivity, achieving a 5-fold lower LLOQ. For studies requiring high sensitivity, such as low-dose pharmacokinetics or metabolite analysis, Analyte A is the superior choice. However, this comes at the cost of photolytic instability. This trade-off is a common theme in drug development. The knowledge gained from the forced degradation study is not merely a validation checkbox; it is actionable intelligence that prevents catastrophic sample loss and data invalidation.[12]

  • Mitigating Matrix Effects: While the matrix effect for Analyte B was within the acceptable range, its higher variability is a warning sign. In a real-world scenario with diverse patient populations, this variability could increase. If the matrix effect had failed validation, the troubleshooting process would follow a logical path.

Troubleshooting_Workflow Start Matrix Effect Fails (CV > 15%) Check_IS IS Response Variable? Start->Check_IS Check_Chroma Analyte Co-elutes with Suppression Zone? Check_IS->Check_Chroma No Improve_Prep Improve Sample Prep (Switch to LLE or different SPE phase) Check_IS->Improve_Prep Yes Improve_Chroma Optimize Chromatography (e.g., change gradient, column) Check_Chroma->Improve_Chroma Yes Check_Chroma->Improve_Prep No Revalidate Re-evaluate Matrix Effect Improve_Chroma->Revalidate Improve_Prep->Revalidate

Caption: Decision-making workflow for troubleshooting matrix effect failures.

Conclusion

This guide demonstrates that a successful LC-MS/MS validation is a synthesis of regulatory adherence, robust experimental design, and a deep understanding of the analyte's chemical properties. The comparative analysis of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (Analyte A) and its non-iodinated analogue (Analyte B) reveals that subtle structural changes can have significant analytical consequences.

  • Analyte A is the preferred candidate for assays demanding the highest sensitivity, but its photolytic instability requires stringent light-protection protocols.

  • Analyte B is a robust molecule but is more prone to matrix effects, underscoring the absolute necessity of a stable isotope-labeled internal standard for reliable quantification.

Ultimately, this validation exercise provides a comprehensive performance profile for each molecule, empowering researchers and drug development professionals to select the appropriate candidate and analytical strategy, ensuring the generation of high-quality, defensible data for regulatory submission.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][3][5]

  • Xie, C., Zhong, D., & Chen, X. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(1), 1-4. [Link][8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][4][7]

  • Ngwa, G. (2010). Forced degradation as an integral part of drug development. Drug Delivery and Technology, 10(5), 56-59. [Link][11]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link][18]

  • ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. [Link][19]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link][4]

  • van de Merbel, N. C. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(14), 1835-1845. [Link][20]

  • Vignesh, V., & Senthilkumar, T. (2014). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(4), 281-287. [Link][2]

  • LGC. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link][9]

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  • Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(3). [Link][13]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][12]

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  • Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][14]

  • ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][10][22]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2024). ICH-M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][22]

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  • Agilex Biolabs. (2023). Designing LCMS Studies with the FDA in Mind from the Start. [Link][17]

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  • PubMed. (2014). Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva. [Link][27]

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Safety Operating Guide

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

As drug development accelerates, the integration of complex, halogenated heterocyclic scaffolds into discovery pipelines has become routine. Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS: 2089326-71-4) is a highly valuable intermediate, frequently utilized in the synthesis of targeted kinase inhibitors and novel therapeutics[1]. However, its unique structural profile—specifically the presence of a covalently bound iodine atom on a nitrogen-rich pyrazolo-pyridine core—dictates stringent, non-negotiable disposal procedures.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we establish a self-validating operational framework that ensures regulatory compliance, protects laboratory personnel, and prevents environmental contamination.

Mechanistic Rationale for Disposal Strategies

The disposal of iodinated organic compounds cannot be treated with the same protocols used for standard organic waste or elemental iodine ( I2​ ). While elemental iodine spills can be neutralized using reducing agents like sodium thiosulfate, the carbon-iodine (C-I) bond within the pyrazolo-pyridine ring is highly stable to mild aqueous reduction.

Furthermore, iodinated N-heterocycles are notoriously biorecalcitrant. Studies on similar iodinated organic compounds (such as X-ray contrast media) demonstrate that standard aerobic biological wastewater treatment processes fail to achieve complete deiodination or mineralization, leading to severe environmental persistence[2]. Consequently, under the EPA’s Resource Conservation and Recovery Act (RCRA), compounds containing carbon-halogen bonds must be strictly segregated and managed as halogenated organic waste[3].

The only scientifically validated method for the total destruction of this compound is high-temperature rotary kiln incineration (>850°C) equipped with caustic scrubbing. The thermal energy breaks the C-I and heterocyclic bonds, while the alkaline scrubber captures the resulting hydrogen iodide (HI) or iodine gas, preventing toxic atmospheric release[4].

Physicochemical Hazard Profile

To design an effective disposal plan, we must first quantify the operational parameters of the compound.

ParameterCharacteristicOperational Implication
Chemical Class Iodinated N-HeterocycleMust be strictly segregated into Halogenated Waste streams; prohibited from drain disposal.
Thermal Fate Generates NOx​ , COx​ , and HI/I2​ upon combustionRequires disposal via licensed facilities utilizing high-efficiency caustic scrubbers[4].
Solubility Soluble in DMSO, DCM, and DMFLiquid waste will inherently become a mixed halogenated/non-halogenated solvent stream.
Reactivity Stable under standard conditions; incompatible with strong oxidizersDo not mix waste with concentrated acids or peroxides to prevent uncontrolled exothermic reactions.

Waste Segregation and Mineralization Workflow

The following diagram illustrates the validated lifecycle of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate from the laboratory bench to total environmental mineralization.

DisposalWorkflow Start Ethyl 3-iodo-1H-pyrazolo[3,4-c] pyridine-5-carboxylate Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO/DCM Solutions) Start->Liquid HaloSolid Halogenated Solid Waste Container Solid->HaloSolid HaloLiquid Halogenated Liquid Waste Container Liquid->HaloLiquid EHSPickup EHS Hazardous Waste Pickup HaloSolid->EHSPickup HaloLiquid->EHSPickup Incineration High-Temp Rotary Kiln Incineration EHSPickup->Incineration Scrubber Caustic Scrubbing (HI/I2 Neutralization) Incineration->Scrubber Exhaust Gas Mineralization Total Mineralization Incineration->Mineralization Ash/Slag Scrubber->Mineralization

Fig 1: Halogenated waste segregation and high-temperature mineralization workflow.

Step-by-Step Disposal Methodologies

To guarantee safety and compliance, execute the following self-validating protocols when handling waste containing Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Protocol A: Liquid Waste Consolidation

Because this compound is typically dissolved in organic solvents for assays or synthesis, the resulting solution must be managed meticulously.

  • Compatibility Verification: Ensure the primary solvent (e.g., DMSO or Dichloromethane) is compatible with the designated Halogenated Liquid Waste carboy (High-Density Polyethylene, HDPE, is universally recommended).

  • Fume Hood Transfer: Transfer the solution into the carboy using a dedicated funnel exclusively within a certified chemical fume hood. Causality: This prevents the inhalation of aerosolized iodinated compounds and volatile carrier solvents.

  • Real-Time Logging: Immediately record the estimated mass of the active compound and the exact volume/type of solvent on the hazardous waste log attached to the carboy.

  • Secondary Containment: Place the carboy in a secondary containment tray.

  • Self-Validation Check: The absence of phase separation, fuming, or pressure buildup in the vented carboy over a 24-hour period confirms solvent compatibility. The meticulously maintained EHS log ensures downstream incineration parameters are correctly calibrated by the disposal facility.

Protocol B: Solid Waste Segregation

Solid waste includes residual powders, contaminated weighing boats, spatulas, and pipette tips.

  • Collection: Deposit all contaminated consumables into a puncture-resistant, EHS-approved solid hazardous waste bin lined with a clear, heavy-duty poly bag.

  • Explicit Labeling: Affix a "Halogenated Organic Solid Waste" label. You must explicitly write: "Contains Iodinated Heterocycles (CAS 2089326-71-4)."

  • Sealing: Once the bag reaches 75% capacity, seal it using the gooseneck method (twist the top, fold it over itself, and tape securely) and lock the outer lid. Causality: Overfilling compromises the seal, risking laboratory exposure to sublimating or aerosolized chemical particulates.

  • Self-Validation Check: A properly gooseneck-sealed bag will retain a slight cushion of trapped air without deflating, proving the hermetic integrity of the seal before EHS pickup.

Protocol C: Spill Decontamination Workflow

In the event of a benchtop spill, chemical neutralization (like bleaching) is ineffective due to the stability of the C-I bond. Physical removal is the only viable strategy.

  • Containment & Wetting: Demarcate the spill zone. If the spill is a solid powder, lightly dampen it with a high-flashpoint solvent (e.g., water or isopropanol) to prevent aerosolization.

  • Physical Removal: Sweep the dampened material using a disposable anti-static brush and dustpan. Transfer immediately to the Halogenated Solid Waste container.

  • Chemical Solubilization: Wipe the affected surface with a solvent known to solubilize the compound (e.g., ethanol or methanol), followed by a standard laboratory detergent wash. Causality: Because the compound cannot be neutralized on the bench, it must be fully dissolved and physically lifted from the surface into the disposable wipes.

  • Self-Validation Check: Perform a secondary wipe of the area with a clean, dry white swab. The complete absence of discoloration or residue on the swab visually validates the total physical removal of the active pharmaceutical ingredient.

References

  • Source: chemicalbook.
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Source: mdpi.
  • Source: epa.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including iodinated and pyridine-containing heterocyclic compounds, to establish a robust framework for safe handling and disposal. The guidance herein is grounded in the principles of chemical causality and established laboratory safety standards.

Understanding the Hazard Landscape

Therefore, it is prudent to treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation[3].

Engineering and Administrative Controls: Your First Line of Defense

Before detailing personal protective equipment (PPE), it is crucial to emphasize the foundational role of engineering and administrative controls in ensuring laboratory safety.

  • Engineering Controls : All work with Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure[4][5]. The fume hood provides a physical barrier and ventilation to capture and remove vapors, dusts, or aerosols. For handling potentially air-sensitive materials, a glove box or Schlenk line may be necessary to work under an inert atmosphere[6][7].

  • Administrative Controls : A comprehensive understanding of the potential hazards and emergency procedures is paramount. All personnel must be trained on the specific handling protocols for this compound. It is advisable to work during normal hours and never alone. An up-to-date inventory of the chemical should be maintained, and the work area should be clearly demarcated.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical safety goggles meeting ANSI Z87.1 standards[8].Nitrile gloves (double-gloving recommended)[8].Lab coat (100% cotton or flame-resistant)[8].N95 respirator if weighing outside of a fume hood is unavoidable[8].
Dissolution and Solution Transfers Chemical safety goggles or a full-face shield[9][10].Nitrile or neoprene gloves[10].Chemical-resistant apron over a lab coat.Not generally required if performed in a fume hood.
Reaction Workup and Purification Chemical safety goggles and a full-face shield[9][10].Chemically resistant gloves (e.g., butyl rubber for broader solvent compatibility)[11].Chemical-resistant apron over a lab coat.Required if there is a risk of aerosol or vapor generation that cannot be controlled by the fume hood[4].
Handling of Dry, Purified Compound Chemical safety goggles.Nitrile gloves.Lab coat.N95 respirator if there is a risk of generating dust.
The Rationale Behind PPE Selection
  • Eye Protection : Chemical splashes can cause serious eye damage[10]. Safety glasses with side shields are the minimum requirement, while chemical goggles provide a more complete seal. A face shield offers additional protection for the entire face during operations with a higher splash risk[9].

  • Hand Protection : Nitrile gloves offer good protection against a wide range of chemicals and are a suitable starting point[8]. For prolonged operations or work with various solvents, it is essential to consult a glove compatibility chart. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Body Protection : A lab coat protects the skin and personal clothing from contamination[8]. In situations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : While a fume hood is the primary means of respiratory protection, a respirator may be necessary in certain situations, such as when weighing fine powders that could become airborne or during emergency spill cleanup[4][10].

Step-by-Step Operational Workflow

The following workflow provides a procedural guide for safely handling Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (or analogous data) B Don Appropriate PPE A->B Proceed C Prepare Fume Hood B->C Proceed D Weighing C->D Proceed E Dissolution D->E Proceed F Reaction E->F Proceed G Quench Reaction F->G Proceed H Waste Segregation G->H Proceed I Decontaminate Glassware H->I Proceed J Dispose of Waste I->J Proceed

Caption: A logical workflow for the safe handling of Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your supervisor and institutional safety office. For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a fume hood, professional emergency response may be necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[5][12]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[5][12]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air[5]. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][12].

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste containing Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal of Iodinated Organic Compounds : Most nonradioactive iodine compounds do not have special disposal requirements beyond those for general hazardous chemical waste[13]. However, it is imperative to follow all federal, state, and local regulations for the disposal of chemical waste[13]. Some jurisdictions may have specific regulations for halogenated organic compounds. The primary methods for the disposal of iodinated organic waste often involve high-temperature decomposition or other advanced oxidation processes to break down the molecule and recover the iodine[14][15]. Consult with your institution's environmental health and safety (EHS) department for specific guidance on the proper disposal procedures.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia.
  • Personal Protective Equipment - Environmental Health & Safety - Georgia Tech.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. (2026, February 4).
  • Iodine Recycling Business - 株式会社合同資源.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - PENTA. (2024, November 26).
  • PYRIDINE AR - Loba Chemie.
  • MSDS of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. (2026, January 6).
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate - Sigma-Aldrich.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.